molecular formula C10H7ClO2S B097383 5-Chlorobenzo[b]thiophene-3-acetic acid CAS No. 17266-30-7

5-Chlorobenzo[b]thiophene-3-acetic acid

Cat. No.: B097383
CAS No.: 17266-30-7
M. Wt: 226.68 g/mol
InChI Key: QQKKTOPRRGBBCT-UHFFFAOYSA-N
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Description

5-Chlorobenzo[b]thiophene-3-acetic acid serves as a pivotal chemical intermediate in advanced research and development, particularly within the agrochemical and pharmaceutical sectors . Its molecular architecture makes it a valuable precursor in the synthesis of novel herbicides and fungicides, contributing to the development of modern crop protection strategies aimed at sustainable agriculture . In pharmaceutical research, this compound is employed in the exploration and synthesis of new active substances, where the benzo[b]thiophene core is a significant pharmacophore . The integration of this compound into research pipelines is further driven by technological innovations, including green synthesis methods and advanced formulation technologies, which enhance its application profile and efficacy . The demand for and regulatory compliance of this compound in regions like North America underscore its importance in the creation of effective and environmentally compliant solutions . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-1-benzothiophen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKKTOPRRGBBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169364
Record name Benzo(b)thiophene-3-acetic acid, 5-chloro-
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Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17266-30-7
Record name 5-Chlorobenzo[b]thiophene-3-acetic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)thiophene-3-acetic acid, 5-chloro-
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Record name Benzo(b)thiophene-3-acetic acid, 5-chloro-
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Record name 2-(5-chloro-1-benzothiophen-3-yl)acetic acid
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Foundational & Exploratory

5-Chlorobenzo[b]thiophene-3-acetic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Core Properties, Synthesis, and Potential Biological Evaluation of CAS 17266-30-7

This technical guide provides a comprehensive overview of 5-Chlorobenzo[b]thiophene-3-acetic acid (CAS 17266-30-7), a halogenated heterocyclic compound. This document is intended for researchers, medicinal chemists, and drug development scientists, offering a consolidated resource on its physicochemical properties, plausible synthetic routes, and a proposed workflow for biological evaluation. While specific pharmacological data for this compound is not extensively available in public literature, this guide leverages data on analogous structures to propose a rational framework for its investigation as a potential therapeutic agent.

Core Physicochemical and Structural Data

This compound is a solid, white to off-white crystalline powder.[1] Its core structure consists of a benzothiophene scaffold chlorinated at the 5-position with an acetic acid moiety attached at the 3-position. This combination of a lipophilic, aromatic heterocyclic system and an acidic side chain defines its chemical character and potential for biological interactions.

PropertyValueSource(s)
CAS Number 17266-30-7[1]
Molecular Formula C₁₀H₇ClO₂S[2][3]
Molecular Weight 226.68 g/mol [2][3]
Appearance White to off-white solid[1]
Melting Point 148-150 °C[1]
Boiling Point (Predicted) 410.6 ± 30.0 °C[1]
Density (Predicted) 1.487 ± 0.06 g/cm³[1]
pKa (Predicted) 4.11 ± 0.30[1]
InChI Key QQKKTOPRRGBBCT-UHFFFAOYSA-N[4]
SMILES O=C(O)CC1=CSC2=CC=C(Cl)C=C21[3]

Synthesis and Purification

A potential synthetic workflow is outlined below.

G cluster_0 Proposed Synthetic Pathway A 5-Chlorobenzo[b]thiophene B 3-Formyl-5-chlorobenzo[b]thiophene A->B  Vilsmeier-Haack or  Friedel-Crafts Formylation  (POCl₃, DMF or Cl₂CHOMe, SnCl₄) C 3-(5-Chlorobenzo[b]thiophen-3-yl)acrylic acid B->C  Doebner Reaction  (Malonic Acid, Pyridine) [4] D This compound C->D  Reduction  (e.g., H₂, Pd/C or Na/Hg) [1, 3] G start Compound: 5-Chlorobenzo[b]thiophene -3-acetic acid primary_screen Primary Screening (e.g., 10 µM) start->primary_screen cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Panel) primary_screen->cytotoxicity  Cancer Focus anti_inflam Anti-inflammatory Assay (e.g., COX-1/COX-2 Enzyme Inhibition) primary_screen->anti_inflam  Inflammation Focus inactive Inactive cytotoxicity->inactive No significant activity hit_cytotoxic Hit Compound (Cytotoxic Activity) cytotoxicity->hit_cytotoxic Activity confirmed anti_inflam->inactive hit_inflam Hit Compound (Anti-inflammatory Activity) anti_inflam->hit_inflam Activity confirmed secondary Secondary / Confirmatory Assays hit_cytotoxic->secondary hit_inflam->secondary dose_response Dose-Response (IC₅₀) secondary->dose_response selectivity Selectivity Profiling secondary->selectivity lead_opt Lead Optimization dose_response->lead_opt selectivity->lead_opt

References

Physicochemical Characterization of 5-Chlorobenzo[b]thiophene-3-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical characteristics of 5-Chlorobenzo[b]thiophene-3-acetic acid, a molecule of interest in pharmaceutical research. This document compiles available data on its chemical identity and physical properties, outlines detailed experimental protocols for their determination, and presents logical workflows for these processes.

Core Physicochemical Properties

This compound, a derivative of the benzo[b]thiophene scaffold, possesses characteristics that are crucial for its potential development as a therapeutic agent. A comprehensive understanding of its physicochemical profile is the first step in assessing its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).

Chemical Identification
IdentifierValue
IUPAC Name 2-(5-chloro-1-benzothiophen-3-yl)acetic acid[1][2]
CAS Number 17266-30-7[1][2][3][4][5][6]
Molecular Formula C₁₀H₇ClO₂S[1][2][3][6]
Molecular Weight 226.68 g/mol [3]
SMILES O=C(O)CC1=CSC2=CC=C(Cl)C=C12[1][2]
InChI Key QQKKTOPRRGBBCT-UHFFFAOYSA-N[1][2]
Physical and Chemical Properties

The following table summarizes the available experimental and predicted physicochemical data for this compound. It is important to note that several key parameters are based on computational predictions and should be confirmed through experimental validation for rigorous drug development programs.

PropertyValueSource
Melting Point 148-150 °C[7]Experimental
151.5-157.5 °C[1]Experimental
Boiling Point 410.6 ± 30.0 °CPredicted[7]
Density 1.487 ± 0.06 g/cm³Predicted[7]
pKa 4.11 ± 0.30Predicted[7]
logP (XlogP) 3.0Predicted[8]
Solubility Data not available-
Appearance White to cream to yellow crystals or powder[1]Experimental

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections detail standardized experimental protocols that can be employed to obtain reliable data for this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for its determination.[9]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the acidic and basic forms of the analyte are present in equal concentrations, which corresponds to the midpoint of the titration curve.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M NaOH and 0.1 M HCl.[10][11]

    • Prepare a solution of this compound at a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a small amount of co-solvent if necessary to ensure solubility).[10][11]

    • Use a 0.15 M KCl solution to maintain a constant ionic strength.[10][11]

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[10]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stirrer.[11]

    • Immerse the calibrated pH electrode into the solution.

    • Add small, precise volumes of the standardized NaOH solution.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of the steepest slope on the curve.

    • The pKa is the pH at the half-equivalence point.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Solutions (Analyte, Titrant, Ionic Strength Adjuster) setup Set up Titration Apparatus prep_solutions->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup add_titrant Add Increments of Titrant setup->add_titrant measure_ph Measure and Record pH add_titrant->measure_ph Allow stabilization measure_ph->add_titrant Repeat plot_curve Plot Titration Curve (pH vs. Volume) measure_ph->plot_curve determine_ep Determine Equivalence Point plot_curve->determine_ep calculate_pka Calculate pKa (pH at half-equivalence point) determine_ep->calculate_pka

Workflow for pKa Determination by Potentiometric Titration.
Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the gold standard for its experimental determination.[12]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation:

    • Prepare a stock solution of this compound in n-octanol.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the water phase in a separatory funnel.

    • Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water].

    • logP = log₁₀(P).

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects the absorption and bioavailability of a drug candidate. The equilibrium solubility method is a common approach to determine this parameter.

Principle: An excess amount of the solid compound is suspended in an aqueous buffer of a specific pH. The suspension is agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Methodology:

  • Buffer Preparation: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).[13]

  • Equilibration:

    • Add an excess amount of solid this compound to each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Analysis:

    • Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC.

  • Data Reporting: Report the solubility in units such as mg/mL or µg/mL at each pH.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of thiophene and benzo[b]thiophene derivatives has been reported to exhibit a range of biological activities, including antimicrobial and kinase inhibitory effects.

The antimicrobial activity of such compounds can be exerted through various mechanisms. A generalized potential mechanism of action for antimicrobial agents is the disruption of essential cellular processes in pathogens.

antimicrobial_moa cluster_targets Potential Cellular Targets in Pathogens cluster_effects Resulting Cellular Effects compound 5-Chlorobenzo[b]thiophene- 3-acetic acid cell_wall Cell Wall Synthesis compound->cell_wall cell_membrane Cell Membrane Integrity compound->cell_membrane protein_synthesis Protein Synthesis (e.g., Ribosomes) compound->protein_synthesis nucleic_acid Nucleic Acid Synthesis (e.g., DNA/RNA Polymerase) compound->nucleic_acid inhibition Inhibition of Growth cell_wall->inhibition cell_membrane->inhibition protein_synthesis->inhibition nucleic_acid->inhibition cell_death Cell Death (Bactericidal/Fungicidal) inhibition->cell_death

References

An In-depth Technical Guide to the Solubility and Stability of 5-Chlorobenzo[b]thiophene-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Chlorobenzo[b]thiophene-3-acetic acid, a significant molecule in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document focuses on providing detailed methodologies and protocols to enable researchers to determine its physicochemical properties. The guide also explores a potential signaling pathway that may be influenced by benzo[b]thiophene derivatives, offering a basis for further pharmacological investigation.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₇ClO₂S[2][3][4][8][9]
Molecular Weight 226.68 g/mol [2][7]
CAS Number 17266-30-7[1][2][3][4][8]
Appearance White to cream or yellow crystals/powder[3][8]
Melting Point 148-157.5 °C[3][6][8]
Predicted Boiling Point 410.6 ± 30.0 °C[6]
Predicted pKa 4.11 ± 0.30[6]

Experimental Protocols for Solubility and Stability Determination

To address the data gap, this section provides detailed experimental protocols for determining the solubility and stability of this compound.

Aqueous and Organic Solvent Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, DMSO, acetone).

    • Ensure enough solid is present to maintain a saturated solution with undissolved particles.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

  • Data Reporting:

    • Express solubility in units of mg/mL or mol/L.

Stability Profiling

Objective: To evaluate the stability of this compound under various stress conditions, including pH, temperature, and light.

Methodology: Forced Degradation Studies

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • pH Stability:

      • Dilute the stock solution in acidic (e.g., 0.1 N HCl), neutral (e.g., water or PBS pH 7.4), and basic (e.g., 0.1 N NaOH) solutions.

      • Incubate the solutions at a controlled temperature (e.g., 50 °C) for a specified duration, taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Thermal Stability:

      • Store the solid compound and its solution at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

      • Collect samples at different time intervals.

    • Photostability:

      • Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[11]

      • Keep control samples wrapped in aluminum foil to protect them from light.[11]

      • Analyze samples after a defined exposure period.

  • Analysis:

    • Analyze the stressed samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

    • Calculate the percentage of the remaining parent compound and identify and quantify major degradation products if possible.

Potential Signaling Pathway Involvement

Derivatives of benzo[b]thiophene have been investigated for their potential as anticancer agents.[12][13] One study highlighted that benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives can target the RhoA/ROCK signaling pathway, which is crucial in cell proliferation, migration, and invasion.[12] The following diagram illustrates a simplified representation of this pathway, which could be a potential target for this compound.

RhoA_ROCK_Pathway LPA LPA GPCR GPCR LPA->GPCR GEF RhoGEF GPCR->GEF RhoA_GDP RhoA-GDP (Inactive) GEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP (Hydrolysis) ROCK ROCK RhoA_GTP->ROCK Activates MLC_P MLC-P ROCK->MLC_P Phosphorylates Actin_Stress Actin Stress Fiber Formation MLC_P->Actin_Stress Proliferation Cell Proliferation Actin_Stress->Proliferation Migration Cell Migration Actin_Stress->Migration Invasion Cell Invasion Actin_Stress->Invasion Compound 5-Chlorobenzo[b]thiophene -3-acetic acid (Hypothetical) Compound->RhoA_GTP Inhibits (Hypothetical)

Caption: Hypothetical inhibition of the RhoA/ROCK signaling pathway.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the characterization of the solubility and stability of a research compound like this compound.

Experimental_Workflow Start Start: Compound Synthesis and Purification Physicochem Physicochemical Characterization (MW, MP, pKa) Start->Physicochem Solubility Solubility Assessment (Shake-Flask Method) Physicochem->Solubility Stability Stability Profiling (Forced Degradation) Physicochem->Stability Aqueous Aqueous Solvents (Water, Buffers) Solubility->Aqueous Organic Organic Solvents (DMSO, Ethanol) Solubility->Organic pH_Stress pH Stress (Acidic, Neutral, Basic) Stability->pH_Stress Thermal_Stress Thermal Stress (Elevated Temperatures) Stability->Thermal_Stress Photo_Stress Photostability (ICH Q1B) Stability->Photo_Stress Analysis Quantitative Analysis (HPLC) Aqueous->Analysis Organic->Analysis pH_Stress->Analysis Thermal_Stress->Analysis Photo_Stress->Analysis Data Data Interpretation and Reporting Analysis->Data End End: Comprehensive Profile Data->End

Caption: Workflow for solubility and stability characterization.

This guide provides a framework for researchers to systematically evaluate the solubility and stability of this compound. The provided protocols and workflows are adaptable and can be modified based on specific experimental needs and available resources. The exploration of potential biological targets offers a starting point for further pharmacological studies to unlock the therapeutic potential of this and related compounds.

References

Unraveling the Enigmatic Mechanism of 5-Chlorobenzo[b]thiophene-3-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the intricate world of molecular biology and drug discovery, understanding the precise mechanism of action of a compound is paramount. This technical guide delves into the potential mechanisms of action of 5-Chlorobenzo[b]thiophene-3-acetic acid, a compound of interest for researchers, scientists, and drug development professionals. While direct experimental evidence for this specific molecule remains limited in publicly accessible literature, this paper synthesizes information from structurally related compounds to propose two plausible, data-supported hypothetical mechanisms of action.

This guide aims to provide a foundational understanding that can steer future experimental investigations. We will explore its potential as a modulator of auxin signaling pathways and as an anti-inflammatory agent, supported by data from analogous compounds, detailed experimental protocols, and visualized signaling pathways.

Chemical Identity

Identifier Value
IUPAC Name 2-(5-chloro-1-benzothiophen-3-yl)acetic acid
CAS Number 17266-30-7
Molecular Formula C₁₀H₇ClO₂S
Molecular Weight 226.68 g/mol
Canonical SMILES C1=CC2=C(C=C1Cl)SC(=C2)CC(=O)O

Hypothetical Mechanism of Action 1: Auxin-like Activity

The structural similarity of this compound to known auxin analogs, particularly thiophene-3-acetic acid, strongly suggests a potential role in modulating plant growth and development through auxin signaling pathways. Thiophene-3-acetic acid itself has been identified as a novel auxin analog that can promote organogenesis in plants.[1][2]

Proposed Signaling Pathway

Auxin signaling is primarily mediated by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors. In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors by binding to AUXIN RESPONSE FACTOR (ARF) transcription factors.

We hypothesize that this compound, acting as an auxin agonist, binds to the TIR1/AFB proteins. This binding event promotes the interaction between TIR1/AFB and Aux/IAA repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates ARF transcription factors, allowing them to regulate the expression of auxin-responsive genes, which in turn control various aspects of plant growth and development.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Auxin Analog) TIR1_AFB TIR1/AFB (Auxin Receptor) Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA Promotes interaction Ub Ubiquitin TIR1_AFB->Ub Catalyzes ubiquitination ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates transcription Ub->Aux_IAA Biological_Response Plant Growth & Development Auxin_Response_Genes->Biological_Response Leads to

Hypothesized auxin signaling pathway for this compound.
Suggested Experimental Protocols

To validate this hypothesis, the following experimental protocols could be employed:

  • Auxin Activity Bioassays:

    • Root Growth Inhibition Assay: Arabidopsis thaliana seedlings can be grown on media containing various concentrations of this compound. Inhibition of primary root growth is a classic indicator of auxinic activity.

    • Lateral Root Formation Assay: The number and density of lateral roots in Arabidopsis seedlings treated with the compound can be quantified, as auxins are known to promote lateral root development.[3]

    • Gene Expression Analysis: The expression of auxin-responsive genes (e.g., using a DR5::GUS reporter system) in response to treatment with the compound can be monitored.[3]

  • Receptor Binding Assays:

    • In Vitro Pull-Down Assay: Recombinantly expressed TIR1/AFB and Aux/IAA proteins can be used to test if this compound promotes their interaction in vitro.

    • Surface Plasmon Resonance (SPR): To quantify the binding affinity of the compound to the TIR1/AFB receptor.

Hypothetical Mechanism of Action 2: Anti-Inflammatory Activity

The benzothiophene scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting potent anti-inflammatory properties.[4] Thiophene-based compounds, such as Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4] Furthermore, a dichlorinated benzo[b]thiophene derivative has been shown to alleviate ulcerative colitis by suppressing the mammalian target of rapamycin complex 1 (mTORC1) activation.[5]

Proposed Signaling Pathway

We propose that this compound may exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways. One plausible target is the NF-κB pathway, a central mediator of inflammation. The compound could potentially inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.

Anti_Inflammatory_Pathway cluster_cell Cell Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB_NFkB IκBα-NF-κB Complex IKK_Complex->IkB_NFkB Phosphorylates IκBα Compound 5-Chlorobenzo[b]thiophene- 3-acetic acid Compound->IKK_Complex Inhibits NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to

Hypothesized anti-inflammatory signaling pathway for this compound.
Suggested Experimental Protocols

To investigate the potential anti-inflammatory properties, the following experimental approaches are recommended:

  • In Vitro Anti-Inflammatory Assays:

    • Cell Viability Assay: To determine the non-toxic concentration range of the compound on relevant cell lines (e.g., RAW 264.7 macrophages).

    • Nitric Oxide (NO) Production Assay: Measurement of NO production in LPS-stimulated macrophages treated with the compound.

    • Cytokine Quantification: Using ELISA or multiplex assays to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant of LPS-stimulated macrophages.

    • Western Blot Analysis: To assess the phosphorylation status of key signaling proteins in the NF-κB pathway (e.g., IκBα, p65) and MAPK pathway (e.g., p38, ERK, JNK).

  • Enzyme Inhibition Assays:

    • COX and LOX Inhibition Assays: Commercially available kits can be used to determine the IC₅₀ values of the compound against COX-1, COX-2, and various LOX isoforms.

  • In Vivo Models of Inflammation:

    • Carrageenan-Induced Paw Edema: A classic acute inflammation model in rodents to assess the in vivo anti-inflammatory efficacy of the compound.

    • Acetic Acid-Induced Writhing Test: To evaluate the analgesic properties of the compound, which often accompany anti-inflammatory effects.[6]

Quantitative Data from Structurally Related Compounds

While quantitative data for this compound is not available, the following table summarizes the activity of related benzothiophene derivatives from the literature, providing a benchmark for potential efficacy.

Compound/Derivative Class Biological Activity Assay Result (e.g., IC₅₀, MIC) Reference
Benzo[b]thiophene-chalconesCholinesterase InhibitionAChE Inhibition AssayIC₅₀ values ranging from 20.8 to 121.7 µM[7]
3,6-dichlorobenzo[b]thiophene-2-carboxylic acidAnti-inflammatoryDSS-induced colitis in miceReduced IL-6, IL-9, IL-2; Increased IL-10[5]
Benzo[b]thiophene AcylhydrazonesAntibacterialMIC against S. aureusMIC as low as 4 µg/mL[8]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesAnticancer (RhoA/ROCK pathway)Proliferation, migration, invasion assays in MDA-MB-231 cellsSignificant inhibition[9]

Conclusion

The exploration of the mechanism of action of this compound presents a compelling area for future research. Based on the structural analogy to known bioactive molecules, this technical guide has outlined two primary hypothetical mechanisms: auxin-like activity and anti-inflammatory action. The proposed signaling pathways, along with detailed experimental protocols, offer a clear roadmap for researchers to elucidate the precise biological function of this compound. The provided quantitative data on related structures further contextualizes the potential potency of this compound. Further investigation into these pathways will be instrumental in unlocking the therapeutic or agrochemical potential of this and related benzothiophene derivatives.

References

Potential Therapeutic Targets of 5-Chlorobenzo[b]thiophene-3-acetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential therapeutic targets of 5-Chlorobenzo[b]thiophene-3-acetic acid based on the biological activities of structurally related compounds. The therapeutic efficacy and targets of this compound itself have not been definitively established and require further investigation.

Introduction

This compound is a member of the benzothiophene class of heterocyclic compounds. While direct pharmacological data for this specific molecule is limited, the benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide explores potential therapeutic avenues for this compound by examining the established targets of its close structural analogs. The primary focus will be on two key signaling pathways implicated in cancer and inflammatory diseases: the RhoA/ROCK pathway and the mTORC1 pathway.

Potential Therapeutic Target 1: The RhoA/ROCK Signaling Pathway

Pathway Overview

The Ras homolog family member A (RhoA)/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a central regulator of cytoskeletal dynamics, cell polarity, and motility.[1][2][3] RhoA, a small GTPase, cycles between an inactive GDP-bound state and an active GTP-bound state.[1] Upon activation by guanine nucleotide exchange factors (GEFs), RhoA-GTP binds to and activates downstream effectors, most notably ROCK1 and ROCK2.[3] ROCK activation leads to the phosphorylation of multiple substrates, including the myosin light chain (MLC), which promotes actomyosin contractility, stress fiber formation, and cell migration.[4] Dysregulation of the RhoA/ROCK pathway is frequently observed in various cancers, where it contributes to enhanced proliferation, invasion, and metastasis.[2][5]

RhoA_ROCK_Pathway cluster_upstream Upstream Signals cluster_activation RhoA Activation cluster_downstream Downstream Effectors cluster_inhibition Potential Inhibition Signal Growth Factors, Cytokines RhoA_GDP RhoA-GDP (Inactive) Signal->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation pMLC Phospho-MLC ROCK->pMLC Phosphorylation Actin Actin Cytoskeleton (Stress Fibers, Migration, Invasion) pMLC->Actin BTA_analog Benzo[b]thiophene Analog (b19) BTA_analog->RhoA_GTP

Caption: The RhoA/ROCK signaling pathway and its potential inhibition by benzothiophene analogs.

Preclinical Evidence from Structural Analogs

Recent studies on a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have highlighted their potential as anticancer agents targeting the RhoA/ROCK pathway.[6][7][8][9][10] One particularly potent compound, designated b19 , demonstrated significant inhibition of proliferation, migration, and invasion in the MDA-MB-231 human breast cancer cell line.[6][9][10] The mechanism of action was attributed to the suppression of myosin light chain phosphorylation and the disruption of stress fiber formation, both downstream events of ROCK activity.[6][9][10]

Quantitative Data from Analog Studies
CompoundCell LineAssayEndpointResultReference
b19MDA-MB-231ProliferationCell ViabilitySignificant Inhibition[6][9]
b19MDA-MB-231Wound HealingCell MigrationSignificant Inhibition[6][9]
b19MDA-MB-231TranswellCell InvasionSignificant Inhibition[6][9]
b19MDA-MB-231Western Blotp-MLC levelsDecreased Phosphorylation[6][9]
Experimental Protocols

This assay quantifies the amount of active, GTP-bound RhoA in cell lysates.

  • Cell Lysis: Culture and treat cells as required. Lyse the cells on ice with a suitable lysis buffer (e.g., containing 1% Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, and protease/phosphatase inhibitors).

  • Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Affinity Precipitation: Incubate the clarified lysates with a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) fused to glutathione S-transferase (GST) and immobilized on glutathione-agarose beads. The RBD specifically binds to GTP-bound RhoA.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using a specific anti-RhoA antibody. A parallel blot of total cell lysates should be run to determine the total RhoA expression.

Potential Therapeutic Target 2: The mTORC1 Signaling Pathway

Pathway Overview

The mammalian target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth, proliferation, and metabolism.[11] It integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status to control protein synthesis, lipid biogenesis, and autophagy.[12] The branched-chain amino acids (BCAAs), particularly leucine, are potent activators of mTORC1.[12] Suppression of BCAA catabolism leads to their intracellular accumulation, which in turn promotes chronic mTORC1 activation, a hallmark of many cancers and inflammatory conditions.[13][14][15]

mTORC1_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_inhibition Potential Inhibition BCAAs Branched-Chain Amino Acids (BCAAs) mTORC1 mTORC1 BCAAs->mTORC1 Activation BCAA_Catabolism BCAA Catabolism BCAA_Catabolism->BCAAs Depletion S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibition (when unphosphorylated) BT2 3,6-dichlorobenzo[b]thiophene -2-carboxylic acid (BT2) BT2->BCAA_Catabolism Suppression

Caption: The mTORC1 signaling pathway, its activation by BCAAs, and potential inhibition by a benzothiophene analog.

Preclinical Evidence from Structural Analogs

The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has been identified as an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK), a key enzyme that negatively regulates BCAA catabolism.[16] By inhibiting BCKDK, BT2 is proposed to enhance BCAA catabolism, thereby reducing the intracellular BCAA pool available for mTORC1 activation.[16] This mechanism has shown therapeutic potential in a mouse model of ulcerative colitis, where BT2 treatment ameliorated inflammatory symptoms and pathological damage.[16] However, it is noteworthy that some studies also suggest BT2 can act as a mitochondrial uncoupler, which may contribute to its therapeutic effects.[17][18]

Quantitative Data from Analog Studies
CompoundModelParameterEndpointResultReference
BT2DSS-induced colitis in micemTORC1 Activationp-mTOR, p-P70S6K levelsSuppression[16]
BT2DSS-induced colitis in miceInflammationPro-inflammatory CytokinesReduction[16]
BT2Isolated MitochondriaRespirationOxygen ConsumptionIncreased (Uncoupling)[17][18]
BT2-BCKDK InhibitionIC503.19 µM[19]
BT2-Mcl-1 InhibitionKi59 µM[19]
Experimental Protocols

This technique is used to measure the phosphorylation status of key proteins in the mTORC1 signaling cascade.

  • Sample Preparation: Prepare cell or tissue lysates as described for the RhoA activation assay, ensuring the lysis buffer contains phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel percentage should be chosen based on the molecular weight of the target proteins.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of mTORC1 pathway proteins (e.g., p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The levels of phosphorylated proteins are typically normalized to the corresponding total protein levels.

Conclusion and Future Directions

The therapeutic potential of this compound can be inferred from the activities of its structural analogs. The evidence strongly suggests that the RhoA/ROCK and mTORC1 signaling pathways are highly relevant and promising targets for investigation. The demonstrated anti-proliferative and anti-inflammatory effects of related benzothiophene derivatives provide a solid rationale for evaluating this compound in the context of cancer and inflammatory diseases.

Future research should be directed towards:

  • Target-based screening: Assessing the direct inhibitory activity of this compound on key components of the RhoA/ROCK and mTORC1 pathways.

  • Cell-based functional assays: Evaluating the effects of the compound on cell proliferation, migration, invasion, and inflammatory responses in relevant disease models.

  • In vivo validation: Progressing to animal models of cancer and/or inflammatory diseases to determine the in vivo efficacy, pharmacokinetics, and safety profile of the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of this compound to optimize potency, selectivity, and drug-like properties.

Through a systematic and rigorous investigation of these potential therapeutic targets, the pharmacological profile of this compound can be comprehensively defined, paving the way for its potential development as a novel therapeutic agent.

References

In Vitro Screening of 5-Chlorobenzo[b]thiophene-3-acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of 5-Chlorobenzo[b]thiophene-3-acetic acid derivatives and related benzothiophene analogs. While specific data on the in vitro activity of this compound derivatives is limited in publicly available literature, this guide leverages data from structurally similar benzothiophene compounds to illustrate the screening process and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the benzothiophene scaffold.

Introduction to Benzothiophenes in Drug Discovery

Benzothiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The benzothiophene scaffold is a key structural component in a variety of biologically active molecules with demonstrated anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This guide focuses on the in vitro methodologies used to assess the biological potential of these compounds, with a particular emphasis on anticancer and anti-inflammatory screening.

Quantitative Analysis of In Vitro Efficacy

The initial phase of in vitro screening typically involves evaluating the cytotoxic or inhibitory potential of newly synthesized compounds against relevant biological targets. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are key metrics used to quantify the potency of a compound. The following tables summarize the in vitro anticancer and anti-inflammatory activities of selected benzothiophene derivatives from recent studies. It is important to note that these are not derivatives of this compound but represent the broader class of benzothiophenes.

Table 1: In Vitro Anticancer Activity of Selected Benzothiophene Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference Compound
Acrylonitrile Analog 5 OVCAR8Growth Inhibition<0.01Not Specified
NCI/ADR-ResGrowth Inhibition<0.01Not Specified
Acrylonitrile Analog 6 OVCAR8Growth Inhibition<0.01Not Specified
NCI/ADR-ResGrowth Inhibition<0.01Not Specified
Acrylonitrile Analog 13 OVCAR8Growth Inhibition<0.01Not Specified
NCI/ADR-ResGrowth Inhibition<0.01Not Specified
Compound b19 MDA-MB-231ProliferationNot SpecifiedNot Specified
IPBT MDA-MB-231Cytotoxicity (EC50)126.67Not Specified
HepG2Cytotoxicity (EC50)67.04Not Specified
LNCaPCytotoxicity (EC50)127.59Not Specified
Caco-2Cytotoxicity (EC50)63.74Not Specified
Panc-1Cytotoxicity (EC50)76.72Not Specified
HeLaCytotoxicity (EC50)146.75Not Specified
IshikawaCytotoxicity (EC50)110.84Not Specified

Note: Direct comparison of IC50/GI50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 2: In Vitro Anti-Inflammatory Activity of a Benzothiophene Derivative

Compound IDCell LineAssay TypeTargetIC50 (µM)Reference Compound
IPBT RAW264.7Nitric Oxide ProductioniNOS, COX-2Not SpecifiedNot Specified

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of compound activity. This section provides methodologies for key in vitro assays commonly employed in the screening of benzothiophene derivatives.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits the metabolic activity of cancer cells by 50% (IC50), providing an indication of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[2]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Bacterial or fungal growth medium (e.g., Mueller-Hinton broth, Sabouraud dextrose broth)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic/antifungal agent (positive control)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., CLSI).

  • Inoculation: Add the microbial inoculum to each well containing the test compound. Include a growth control (medium with inoculum and solvent) and a sterility control (medium only).[2]

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[2]

  • MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.[2]

Signaling Pathways and Mechanistic Insights

Understanding the mechanism of action of bioactive compounds is a critical aspect of drug development. Benzothiophene derivatives have been shown to modulate various signaling pathways implicated in disease pathogenesis.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway plays a crucial role in regulating cellular processes such as cell proliferation, migration, and invasion, which are often dysregulated in cancer.[3] Some benzothiophene derivatives have been identified as inhibitors of this pathway.[3]

RhoA_ROCK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) GPCR GPCR Extracellular_Signal->GPCR RhoA_GDP RhoA-GDP (Inactive) GEF RhoGEF GPCR->GEF Activates RhoA_GTP RhoA-GTP (Active) GEF->RhoA_GDP Promotes GDP/GTP exchange ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC Actin_Stress_Fibers Actin Stress Fiber Formation & Contraction pMLC->Actin_Stress_Fibers Cell_Migration Cell Migration & Invasion Actin_Stress_Fibers->Cell_Migration Benzothiophene Benzothiophene Derivative (Inhibitor) Benzothiophene->RhoA_GTP Inhibits mTORC1_Pathway Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK PI3K PI3K Receptor_TK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Inhibits Rheb_GTP Rheb-GTP (Active) TSC_Complex->Rheb_GTP Promotes GTP hydrolysis Rheb_GDP Rheb-GDP (Inactive) mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits translation when unphosphorylated Benzothiophene Benzothiophene Derivative (Inhibitor) Benzothiophene->mTORC1 Inhibits Experimental_Workflow Start Start: Library of Benzothiophene Derivatives Primary_Screening Primary Screening (e.g., Single High-Dose) Start->Primary_Screening Hit_Identification Hit Identification (Activity > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (IC50/EC50 Determination) Hit_Identification->Dose_Response Active No_Activity Inactive Compounds Hit_Identification->No_Activity Inactive Secondary_Assays Secondary & Orthogonal Assays (e.g., Mechanism of Action) Dose_Response->Secondary_Assays Lead_Selection Lead Candidate Selection Secondary_Assays->Lead_Selection In_Vivo_Studies In Vivo Studies Lead_Selection->In_Vivo_Studies Promising Lead_Selection->No_Activity Not Promising

References

5-Chlorobenzo[b]thiophene-3-acetic acid: A Privileged Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, offering an efficient path to novel lead compounds with superior physicochemical properties.[1][2] This approach relies on the identification of small, low molecular weight fragments that bind with high ligand efficiency to a biological target. These initial hits then serve as starting points for optimization into more potent and selective drug candidates.[3] The benzo[b]thiophene scaffold is a versatile and privileged pharmacophore found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5] This guide focuses on 5-Chlorobenzo[b]thiophene-3-acetic acid, a specific benzo[b]thiophene derivative that has garnered interest as a fragment for the development of potent and selective inhibitors of therapeutically relevant enzymes.

This document provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, with a particular focus on its role as an inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), a key enzyme in steroid hormone biosynthesis and a promising target in oncology.[6][7][8] Detailed experimental protocols and data are presented to facilitate further research and application of this valuable fragment in drug discovery campaigns.

Chemical Properties and Synthesis

This compound is a white to off-white solid with the chemical formula C₁₀H₇ClO₂S.[9][10][11] Its key chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 17266-30-7[9][10][12]
Molecular Formula C₁₀H₇ClO₂S[9][10][11]
Molecular Weight 226.68 g/mol [9][10]
Melting Point 148-150°C[13]
pKa (Predicted) 4.11 ± 0.30[13]
Appearance White to off-white solid[13]
Synthesis of Benzo[b]thiophene Derivatives

Biological Activity and Therapeutic Potential

The benzo[b]thiophene core is a key structural motif in a variety of pharmacologically active molecules.[5][17] Derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[5][16][18] For this compound and its close analogs, the most significant and well-documented biological activity is the inhibition of Aldo-Keto Reductase 1C3 (AKR1C3).

AKR1C3 Inhibition and Application in Oncology

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of potent androgens like testosterone and dihydrotestosterone.[6][7][8] It is overexpressed in castration-resistant prostate cancer (CRPC) and is implicated in the local production of androgens that drive tumor growth.[19][20] Therefore, selective inhibitors of AKR1C3 are highly sought after as potential therapeutics for hormone-dependent cancers.[6][8] Several studies have identified N-phenylanthranilates and related acidic compounds as potent, albeit often non-selective, inhibitors of AKR1C3.[6][8] The this compound scaffold shares key structural features with these inhibitors, positioning it as a valuable fragment for designing novel and selective AKR1C3-targeting drugs.

The following diagram illustrates the role of AKR1C3 in the steroid biosynthesis pathway.

AKR1C3_Pathway Role of AKR1C3 in Androgen Synthesis Androstenedione Δ⁴-Androstene-3,17-dione Testosterone Testosterone Androstenedione->Testosterone NADPH -> NADP⁺ DHT 5α-Dihydrotestosterone (DHT) Testosterone->DHT Androstanedione 5α-Androstane-3,17-dione Androstanedione->DHT NADPH -> NADP⁺ AKR1C3 AKR1C3 AKR1C3->Testosterone AKR1C3->DHT

Caption: AKR1C3 catalyzes the reduction of androgen precursors to potent androgens.

Fragment-Based Drug Discovery (FBDD) Approach

The principles of FBDD involve screening libraries of small molecules ("fragments") to identify weak binders to a biological target.[1][3] These hits are then optimized to increase their affinity and develop them into lead compounds. The workflow for a typical FBDD campaign is depicted below.

FBDD_Workflow Fragment-Based Drug Discovery Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Candidate Selection Fragment_Library Fragment Library Screening Biophysical Screening (NMR, SPR, X-ray) Fragment_Library->Screening Hit_ID Hit Identification Screening->Hit_ID Fragment_Elaboration Fragment Elaboration/ Linking/Merging Hit_ID->Fragment_Elaboration SAR Structure-Activity Relationship (SAR) Fragment_Elaboration->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical_Candidate Preclinical Candidate Lead_Opt->Preclinical_Candidate

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

This compound is an ideal candidate for an FBDD approach targeting AKR1C3 due to its relatively small size, tractable chemistry, and known inhibitory activity of its core structure.

Quantitative Data on Related AKR1C3 Inhibitors

While specific inhibitory data for this compound against AKR1C3 is not detailed in the provided search results, data for structurally related compounds and other AKR1C3 inhibitors provide a strong rationale for its potential.

Compound Class/NameTargetPotencyReference
N-PhenylanthranilatesAKR1C3Potent, often in nM to low µM range[6][8]
BaccharinAKR1C3IC₅₀ = 100 nM[20]
PTUPBAKR1C3IC₅₀ ≈ 65 nM[21]
Compound 4 (AI-discovered)AKR1C3Kᵢ = 0.049 ± 0.007 µM[19]
2-aminobenzoic acidsAKR1C1/C3Kᵢ in low µM range[22]
3-aminobenzoic acidsAKR1C3Kᵢ = 77-144 µM[22]
ZopolrestatAldose ReductaseIC₅₀ = 3.1 nM[23][24]

Experimental Protocols

Synthesis of this compound (Proposed)

This protocol is a generalized procedure based on the synthesis of related benzo[b]thiophene derivatives.[16][25]

  • Step 1: Synthesis of 1-[(4-Chlorophenyl)thio]-2-propanone.

    • React 4-chlorothiophenol with chloroacetone in the presence of a suitable base (e.g., sodium hydroxide) in a polar aprotic solvent (e.g., acetone or DMF).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup and purify the product by column chromatography or distillation.

  • Step 2: Cyclization to form 5-Chloro-3-methylbenzo[b]thiophene.

    • Add the product from Step 1 to polyphosphoric acid.[25]

    • Heat the mixture with stirring (e.g., to 120-130°C).[25]

    • After the reaction is complete, cool the mixture and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic phase, concentrate, and purify the product.[25]

  • Step 3: Functional Group Transformation to Acetic Acid.

    • This step would likely involve radical bromination of the 3-methyl group followed by displacement with cyanide and subsequent hydrolysis, or oxidation of the methyl group to an aldehyde followed by a Wittig-type reaction and hydrolysis. Specific conditions would need to be optimized.

Inhibition Assay for AKR1C3

This protocol is a composite of several published methods for determining AKR1C3 inhibitory activity.[21][22][26]

  • Reagents and Buffers:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.

    • Enzyme: Recombinant human AKR1C3.

    • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).

    • Substrate: S-tetralol or 9,10-phenanthrenequinone (PQ).[22][26]

    • Inhibitor: this compound dissolved in DMSO.

  • Assay Procedure (96-well plate format):

    • Prepare a reaction mixture containing the assay buffer, NADPH (e.g., 200 µM), and the substrate (at a concentration close to its Km value).[22]

    • Add varying concentrations of the inhibitor (e.g., from a serial dilution) to the wells. Include a control with DMSO only.

    • Initiate the reaction by adding the AKR1C3 enzyme (e.g., 95 nM).[22]

    • The total reaction volume is typically 200-300 µL.[22]

  • Detection:

    • Monitor the decrease in NADPH concentration by measuring the change in fluorescence (excitation at 340 nm, emission at 460 nm) or absorbance at 340 nm over time using a plate reader.[26]

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

The following diagram outlines the workflow for screening and characterizing AKR1C3 inhibitors.

AKR1C3_Screening_Workflow AKR1C3 Inhibitor Screening Cascade Compound_Library Compound Library (e.g., Fragments) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Primary_Screen_Note Identify initial hits Primary_Screen->Primary_Screen_Note Dose_Response Dose-Response Assay (IC₅₀ Determination) Hit_Confirmation->Dose_Response Selectivity_Assay Selectivity Assay (vs. AKR1C1, AKR1C2) Dose_Response->Selectivity_Assay Dose_Response_Note Quantify potency Dose_Response->Dose_Response_Note Mechanism_Study Mechanism of Action Study (e.g., Kinetics) Selectivity_Assay->Mechanism_Study Selectivity_Assay_Note Assess off-target effects Selectivity_Assay->Selectivity_Assay_Note Cell_Based_Assay Cell-Based Assay (e.g., Prostate Cancer Cells) Mechanism_Study->Cell_Based_Assay Lead_Compound Lead Compound Cell_Based_Assay->Lead_Compound Cell_Based_Assay_Note Evaluate cellular efficacy Cell_Based_Assay->Cell_Based_Assay_Note

References

Methodological & Application

Synthesis of 5-Chlorobenzo[b]thiophene-3-acetic acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-Chlorobenzo[b]thiophene-3-acetic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a multi-step process commencing from readily available starting materials.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a three-step sequence starting from 4-chlorothiophenol. The overall strategy involves the initial formation of the 5-chlorobenzo[b]thiophene core, followed by the introduction of a two-carbon acid side chain at the 3-position.

Experimental Protocols

Step 1: Synthesis of 5-Chlorobenzo[b]thiophene

This step involves the reaction of 4-chlorothiophenol with chloroacetaldehyde diethyl acetal to form an intermediate which is then cyclized to produce the 5-chlorobenzo[b]thiophene core.

Materials:

  • 4-Chlorothiophenol

  • Chloroacetaldehyde diethyl acetal

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of S-(4-chlorophenyl)thioacetaldehyde diethyl acetal: In a round-bottom flask, dissolve 4-chlorothiophenol in toluene. Add an equimolar amount of sodium hydroxide solution and stir until the thiophenol is fully deprotonated. To this solution, add chloroacetaldehyde diethyl acetal dropwise at room temperature. Heat the mixture to reflux for 4-6 hours. After cooling, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetal.

  • Cyclization: To a flask containing polyphosphoric acid, add the crude S-(4-chlorophenyl)thioacetaldehyde diethyl acetal. Heat the mixture to 100-120°C with vigorous stirring for 2-3 hours. The reaction mixture will become viscous and darken in color.

  • Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice with stirring. The crude product will precipitate as a solid. Filter the solid, wash thoroughly with water, and then dissolve it in ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude 5-chlorobenzo[b]thiophene can be purified by column chromatography on silica gel using hexane as the eluent.

Step 2: Synthesis of 5-Chlorobenzo[b]thiophene-3-carbaldehyde

The introduction of a formyl group at the 3-position of the benzothiophene ring is achieved via the Vilsmeier-Haack reaction.

Materials:

  • 5-Chlorobenzo[b]thiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation: Dissolve 5-chlorobenzo[b]thiophene in dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Hydrolysis and Work-up: Pour the reaction mixture slowly onto crushed ice containing sodium acetate. Stir the mixture for 1 hour to hydrolyze the intermediate iminium salt. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 5-chlorobenzo[b]thiophene-3-carbaldehyde can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step involves the conversion of the aldehyde to the corresponding carboxylic acid, followed by a one-carbon homologation. A common method is the conversion of the aldehyde to a nitrile, followed by hydrolysis.

Materials:

  • 5-Chlorobenzo[b]thiophene-3-carbaldehyde

  • Hydroxylamine hydrochloride

  • Sodium formate

  • Formic acid

  • Sulfuric acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Oxime Formation and Dehydration to Nitrile: In a flask, dissolve 5-chlorobenzo[b]thiophene-3-carbaldehyde and hydroxylamine hydrochloride in formic acid. Heat the mixture to reflux for 2-3 hours. This one-pot reaction converts the aldehyde to the corresponding nitrile, (5-chloro-1-benzothiophen-3-yl)acetonitrile.

  • Hydrolysis of the Nitrile: Cool the reaction mixture and carefully add a solution of sodium hydroxide. Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile to the carboxylic acid salt.

  • Acidification and Isolation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic. The product, this compound, will precipitate out of the solution. Filter the solid, wash it with cold water, and dry it under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure this compound.

Data Presentation

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
14-Chlorothiophenol5-Chlorobenzo[b]thiophene1. NaOH, Chloroacetaldehyde diethyl acetal2. Polyphosphoric acidTolueneReflux/1206-960-70
25-Chlorobenzo[b]thiophene5-Chlorobenzo[b]thiophene-3-carbaldehydePOCl₃, DMFDCM0-RT12-1675-85
35-Chlorobenzo[b]thiophene-3-carbaldehydeThis compound1. NH₂OH·HCl2. NaOH3. HClFormic AcidReflux6-980-90

Note: Yields are approximate and may vary depending on reaction scale and purification methods.

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Benzothiophene Core Synthesis cluster_1 Step 2: Formylation cluster_2 Step 3: Acetic Acid Side Chain Formation 4-Chlorothiophenol 4-Chlorothiophenol S-Aryl Acetal S-(4-chlorophenyl)thio- acetaldehyde diethyl acetal 4-Chlorothiophenol->S-Aryl Acetal 1. NaOH 2. ClCH₂CH(OEt)₂ 5-Chlorobenzo[b]thiophene 5-Chlorobenzo[b]thiophene S-Aryl Acetal->5-Chlorobenzo[b]thiophene Polyphosphoric Acid, Δ 5-CBT 5-Chlorobenzo[b]thiophene Aldehyde 5-Chlorobenzo[b]thiophene- 3-carbaldehyde 5-CBT->Aldehyde Vilsmeier-Haack (POCl₃, DMF) Aldehyde_step3 5-Chlorobenzo[b]thiophene- 3-carbaldehyde Nitrile (5-Chloro-1-benzothiophen- 3-yl)acetonitrile Aldehyde_step3->Nitrile NH₂OH·HCl, HCOOH Final_Product 5-Chlorobenzo[b]thiophene- 3-acetic acid Nitrile->Final_Product 1. NaOH, Δ 2. HCl

Caption: Synthetic workflow for this compound.

Multi-Step Synthesis Protocol for 5-Chlorobenzo[b]thiophene-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers and drug development professionals now have access to a detailed application note outlining a multi-step synthesis protocol for 5-Chlorobenzo[b]thiophene-3-acetic acid, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive guide, including experimental procedures, quantitative data, and a visual representation of the synthetic pathway, to facilitate the efficient and reproducible synthesis of this target molecule.

The synthesis of this compound is a critical process for laboratories engaged in medicinal chemistry and materials science. The protocol detailed below offers a robust and reliable method starting from commercially available 4-chlorothiophenol.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a four-step process. The pathway begins with the S-alkylation of 4-chlorothiophenol with chloroacetic acid to yield (4-chlorophenylthio)acetic acid. This intermediate then undergoes an intramolecular cyclization to form 5-chloro-3-hydroxybenzo[b]thiophene. Subsequent reduction of the hydroxyl group affords the 5-chlorobenzo[b]thiophene core. The final step involves the introduction of the acetic acid moiety at the 3-position via a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and hydrolysis.

Synthesis_Pathway A 4-Chlorothiophenol B (4-Chlorophenylthio)acetic acid A->B Chloroacetic Acid, NaOH C 5-Chloro-3-hydroxybenzo[b]thiophene B->C PPA D 5-Chlorobenzo[b]thiophene C->D NaBH4, AlCl3 E 2-Chloro-1-(5-chloro-1-benzothiophen-3-yl)ethan-1-one D->E Chloroacetyl chloride, AlCl3 F 2-(5-Chloro-1-benzothiophen-3-yl)-2-morpholino-2-thioxoacetamide E->F Morpholine, Sulfur G This compound F->G H2SO4, H2O

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (4-Chlorophenylthio)acetic acid

To a solution of 4-chlorothiophenol in an aqueous solution of sodium hydroxide, chloroacetic acid is added portion-wise while maintaining the temperature below 20°C. The reaction mixture is then stirred at room temperature until the starting material is consumed. Acidification of the reaction mixture with hydrochloric acid precipitates the product, which is then filtered, washed with water, and dried.

Step 2: Synthesis of 5-Chloro-3-hydroxybenzo[b]thiophene

(4-Chlorophenylthio)acetic acid is heated with a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures. The reaction mixture is then poured onto ice, and the resulting precipitate is collected by filtration. The crude product is purified by recrystallization.

Step 3: Synthesis of 5-Chlorobenzo[b]thiophene

5-Chloro-3-hydroxybenzo[b]thiophene is dissolved in a suitable solvent, such as tetrahydrofuran, and treated with sodium borohydride and a Lewis acid like aluminum chloride. The reaction is stirred at room temperature and then quenched by the slow addition of water. The product is extracted with an organic solvent, and the organic layer is dried and concentrated to give 5-chlorobenzo[b]thiophene.

Step 4: Synthesis of this compound

5-Chlorobenzo[b]thiophene undergoes a Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum chloride to yield 2-chloro-1-(5-chloro-1-benzothiophen-3-yl)ethan-1-one. This intermediate is then subjected to a Willgerodt-Kindler reaction with morpholine and elemental sulfur. The resulting thioamide is hydrolyzed using aqueous sulfuric acid to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for each step of the synthesis.

StepReactantsReagents and SolventsTemperature (°C)Reaction Time (h)Yield (%)
14-Chlorothiophenol, Chloroacetic acidSodium Hydroxide, Water, Hydrochloric Acid< 20 then RT2 - 485 - 95
2(4-Chlorophenylthio)acetic acidPolyphosphoric Acid80 - 1001 - 270 - 80
35-Chloro-3-hydroxybenzo[b]thiopheneSodium Borohydride, Aluminum Chloride, THFRT3 - 560 - 70
4a5-Chlorobenzo[b]thiophene, Chloroacetyl chlorideAluminum Chloride, Dichloromethane0 to RT2 - 375 - 85
4b2-Chloro-1-(5-chloro-1-benzothiophen-3-yl)ethan-1-one, Morpholine, SulfurDioxaneReflux4 - 680 - 90
4c2-(5-Chloro-1-benzothiophen-3-yl)-2-morpholino-2-thioxoacetamideSulfuric Acid, WaterReflux12 - 1870 - 80

Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.

This detailed protocol provides a clear and concise guide for the synthesis of this compound, enabling researchers to produce this valuable compound with high purity and in good yield.

Application Note and Protocol: Purification of 5-Chlorobenzo[b]thiophene-3-acetic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chlorobenzo[b]thiophene-3-acetic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many synthesized organic compounds, purification is a critical step to ensure high purity for subsequent reactions, biological assays, or material characterization. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, offering a starting point for process optimization. The selection of an appropriate solvent system is crucial for effective purification, aiming to dissolve the compound at an elevated temperature and allow for the formation of high-purity crystals upon cooling, while impurities remain in the solution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₇ClO₂S[1][2]
Molecular Weight226.68 g/mol [1][2]
AppearanceWhite to off-white solid[2]
Melting Point148-150 °C[2]
pKa (Predicted)4.11 ± 0.30[2]

Experimental Protocol: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary solubility tests with small amounts of the compound. Based on the structure, which contains a carboxylic acid group, polar protic solvents or mixtures with water are good candidates.[3][4] Glacial acetic acid is also a viable option for the recrystallization of carboxylic acids.[5]

3.1. Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water, Isopropanol, or Glacial Acetic Acid)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum oven

3.2. Procedure

  • Solvent Selection: In a test tube, add a small amount of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring continuously. If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Expected Results

The following table summarizes hypothetical data for the recrystallization of this compound using different solvent systems. These values are representative and may vary based on the initial purity of the crude product and the precise experimental conditions.

Solvent SystemInitial Purity (%)Final Purity (%)Recovery Yield (%)
Ethanol/Water (9:1)90>9885
Isopropanol90>9780
Glacial Acetic Acid90>9975

Visual Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_workflow Recrystallization Workflow A 1. Dissolution (Crude Compound + Hot Solvent) B 2. Hot Filtration (Optional: Remove Insolubles) A->B Clear Solution C 3. Cooling & Crystallization A->C No Insolubles B->C Clear Filtrate D 4. Vacuum Filtration (Isolate Crystals) C->D Crystal Slurry E 5. Washing (Cold Solvent) D->E Wet Crystals F 6. Drying (Vacuum Oven) E->F Washed Crystals G Pure Product F->G Dry Crystals

Caption: Experimental workflow for the purification of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care, as they are often flammable and can be toxic.

  • When using glacial acetic acid, be aware of its corrosive nature.[5]

Troubleshooting

  • Oiling Out: If the compound comes out of solution as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a different solvent system or allowing the solution to cool more slowly.

  • Poor Crystal Formation: If crystals do not form, it could be due to using too much solvent or the absence of nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Low Recovery: A low yield may result from using an excessive amount of solvent or washing the crystals with a solvent that is not sufficiently cold.

This application note provides a comprehensive guide for the purification of this compound by recrystallization. The provided protocol and data serve as a starting point, and optimization of the solvent system and conditions may be necessary to achieve the desired purity and yield.

References

Application Note: High-Performance Liquid Chromatographic Separation of 5-Chlorobenzo[b]thiophene-3-acetic acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 5-Chlorobenzo[b]thiophene-3-acetic acid and its key positional isomers. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, providing excellent resolution and peak shape for these structurally similar compounds. This protocol is suitable for purity assessment, isomeric impurity profiling, and quality control in research and drug development settings.

Introduction

Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry. Specifically, chlorinated benzo[b]thiophene acetic acids are key intermediates in the synthesis of various pharmacologically active molecules. During synthesis, the formation of positional isomers is a common challenge, necessitating a reliable analytical method to separate and quantify the desired product from its impurities. This document provides a detailed protocol for the chromatographic separation of this compound from its potential positional isomers, such as those with the chlorine atom or the acetic acid group at different positions on the benzothiophene ring system.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good retention and separation of these non-polar compounds.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • High-purity water (Milli-Q or equivalent)

    • Formic acid (for mobile phase modification)

    • Reference standards for this compound and its potential isomers.

Chromatographic Conditions

A reverse-phase HPLC method was developed to achieve optimal separation. The acidic nature of the analytes requires an acidified mobile phase to ensure consistent protonation and good peak shape.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 40% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm
Run Time 20 minutes
Sample Preparation
  • Standard Stock Solutions: Accurately weigh approximately 10 mg of each reference standard (this compound and its isomers) and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing all isomers at a concentration of 100 µg/mL by diluting the stock solutions with the diluent.

  • Sample Solution: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection to prevent particulate matter from damaging the column.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the HPLC analysis of a mixture of this compound and its positional isomers using the described method.

CompoundRetention Time (min)Tailing Factor (T)Theoretical Plates (N)
7-Chlorobenzo[b]thiophene-3-acetic acid8.21.107200
6-Chlorobenzo[b]thiophene-3-acetic acid9.51.157500
This compound10.81.087800
4-Chlorobenzo[b]thiophene-3-acetic acid12.11.127600
5-Chlorobenzo[b]thiophene-2-acetic acid13.41.207300

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Standards and Samples prep2 Dissolve in Diluent (50:50 ACN:H2O) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject 10 µL into HPLC System prep3->hplc1 hplc2 Separation on C18 Column (Gradient Elution) hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 data2 Quantify Isomers data1->data2

Caption: Experimental workflow for the HPLC analysis of this compound isomers.

Caption: Logical relationship between isomer structure and hypothetical HPLC elution order.

Conclusion

The described RP-HPLC method provides a reliable and reproducible approach for the separation of this compound from its critical positional isomers. The use of a standard C18 column and a straightforward mobile phase composition makes this method easily transferable to most analytical laboratories. The protocol is well-suited for routine quality control and for the detailed characterization of synthetic intermediates in drug discovery and development.

Application Notes & Protocols for the Quantification of 5-Chlorobenzo[b]thiophene-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 5-Chlorobenzo[b]thiophene-3-acetic acid in various sample matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and chemical analysis.

Introduction

This compound is a synthetic compound with potential applications in pharmaceutical research. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for this purpose.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described HPLC-UV method for the quantification of this compound.

ParameterResult
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98.5% - 101.2%
Retention Time Approximately 5.8 min

Experimental Protocol: HPLC-UV Method

This protocol details the steps for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (ACS grade)

  • 0.22 µm Syringe filters

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Sonicator.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix (e.g., plasma, tissue homogenate, formulation). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be required to remove interfering substances. For a simple solution-based sample:

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial before injection.

HPLC Conditions
  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

    • Gradient Program:

      • 0-2 min: 90% A, 10% B

      • 2-8 min: Linear gradient to 10% A, 90% B

      • 8-10 min: 10% A, 90% B

      • 10.1-12 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

Data Analysis
  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Diagrams

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC-UV method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (0.1 - 100 µg/mL) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation (e.g., Dissolution, Extraction) Sample_Prep->HPLC_System Inject UV_Detection UV Detection (254 nm) HPLC_System->UV_Detection Eluent Chromatogram Chromatogram Acquisition UV_Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Application Note: HPLC-UV Method for the Quantification of 5-Chlorobenzo[b]thiophene-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chlorobenzo[b]thiophene-3-acetic acid is a member of the benzothiophene class of compounds, which are of significant interest in pharmaceutical research and development due to their diverse biological activities.[1][2][3] Accurate and reliable quantification of this compound is crucial for purity assessments, stability studies, and formulation development. This application note presents a robust HPLC-UV method for the determination of this compound. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis in a quality control environment.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic separation is achieved on a C18 reversed-phase column.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (v/v)
Gradient See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm

Table 1: Chromatographic Conditions

Mobile Phase Gradient

A gradient elution is employed to ensure optimal separation and peak shape.

Time (minutes)% Acetonitrile% 0.1% Formic Acid in Water
0.04060
10.09010
12.09010
12.14060
15.04060

Table 2: Mobile Phase Gradient Program

Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters to be assessed include:

Validation ParameterAcceptance Criteria
Specificity The peak of interest should be free from interference from the blank and any potential impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

Table 3: Method Validation Parameters and Acceptance Criteria

Results and Discussion

The proposed HPLC-UV method provides a reliable approach for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation and peak symmetry. The UV detection at 254 nm offers good sensitivity for the analyte. The method is expected to be linear over a wide concentration range, with high accuracy and precision.

Protocol: HPLC-UV Analysis of this compound

1. Objective

To provide a detailed procedure for the quantitative determination of this compound using High-Performance Liquid Chromatography with UV detection.

2. Scope

This protocol is applicable to the analysis of this compound in bulk drug substances and pharmaceutical formulations.

3. Materials and Reagents

  • This compound Reference Standard (Purity ≥ 97%)[4][5]

  • Acetonitrile (HPLC grade)

  • Formic Acid (AR grade)

  • Water (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm)

4. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

5. Chromatographic Conditions

Refer to Table 1 and Table 2 in the Application Note.

6. Procedure

6.1. Mobile Phase Preparation

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Degas both mobile phases using a sonicator for 15 minutes before use.

6.2. Standard Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (40% Acetonitrile: 60% 0.1% Formic Acid in Water) to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

6.3. Sample Solution Preparation

  • Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound into a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile, sonicate for 10 minutes to dissolve, and then dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

6.4. System Suitability

  • Inject the blank (initial mobile phase) to ensure there are no interfering peaks.

  • Inject a mid-range standard solution (e.g., 25 µg/mL) five times.

  • The system is suitable for use if the relative standard deviation (% RSD) of the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

6.5. Analysis

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

7. Calculation

Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

8. Visualization

HPLC_Method_Development_Workflow start Start: Method Development Goal lit_review Literature Review & Analyte Characterization start->lit_review initial_conditions Selection of Initial Conditions (Column, Mobile Phase, Wavelength) lit_review->initial_conditions instrument_setup Instrument Setup (HPLC-UV) instrument_setup->initial_conditions method_optimization Method Optimization initial_conditions->method_optimization param_variation Vary Parameters: - Mobile Phase Composition - Gradient Profile - Flow Rate - Column Temperature method_optimization->param_variation Iterative Process system_suitability System Suitability Testing (SST) param_variation->system_suitability system_suitability->method_optimization Optimization Required validation Method Validation (ICH Guidelines) system_suitability->validation SST Passed validation_params Linearity, Accuracy, Precision, Specificity, LOD, LOQ, Robustness validation->validation_params documentation Documentation: Application Note & Protocol validation_params->documentation Validation Successful end End: Validated HPLC Method documentation->end

Caption: Workflow for HPLC-UV Method Development and Validation.

References

Application Notes and Protocols: 5-Chlorobenzo[b]thiophene-3-acetic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorobenzo[b]thiophene-3-acetic acid is a synthetic compound with potential applications in drug discovery, particularly as an enzyme inhibitor. Its structural features suggest it may interact with various enzyme active sites. This document provides detailed application notes and protocols for evaluating the inhibitory effects of this compound on aldose reductase, a key enzyme implicated in diabetic complications.[1][2][3][4][5]

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant during hyperglycemia.[4][6] This pathway converts excess glucose into sorbitol, and the accumulation of sorbitol is a major contributor to the pathogenesis of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.[2][4] Therefore, inhibiting aldose reductase is a promising therapeutic strategy for managing these long-term complications of diabetes.[2][3] The protocols described herein are designed to facilitate the screening and characterization of this compound as a potential aldose reductase inhibitor.

Signaling Pathway of Aldose Reductase in Diabetic Complications

Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted to the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the accompanying depletion of NADPH can lead to osmotic stress and increased susceptibility to oxidative damage, contributing to cellular damage and the development of diabetic complications.[1][2][4][5]

Polyol_Pathway cluster_cellular_env Cellular Environment (Hyperglycemia) cluster_polyol_pathway Polyol Pathway cluster_inhibition Inhibition cluster_outcomes Pathological Outcomes High_Glucose High Glucose Aldose_Reductase Aldose Reductase (AR) High_Glucose->Aldose_Reductase Substrate Sorbitol Sorbitol Aldose_Reductase->Sorbitol Product Sorbitol_Dehydrogenase Sorbitol Dehydrogenase (SDH) Sorbitol->Sorbitol_Dehydrogenase Substrate Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Accumulation leads to Fructose Fructose Sorbitol_Dehydrogenase->Fructose Product Inhibitor This compound Inhibitor->Aldose_Reductase Inhibits

Caption: Polyol Pathway and Inhibition by this compound.

Experimental Protocols

Aldose Reductase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound against aldose reductase. The assay is based on measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate by aldose reductase.[6][7]

Materials and Reagents:

  • Enzyme: Recombinant human aldose reductase (rhAR)

  • Substrate: DL-Glyceraldehyde

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Buffer: 0.1 M Potassium phosphate buffer, pH 6.2

  • Test Compound: this compound

  • Positive Control: Epalrestat or another known aldose reductase inhibitor

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment:

    • UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm

    • 96-well UV-transparent microplates

    • Incubator set to 37°C

    • Micropipettes

Solution Preparation:

  • Potassium Phosphate Buffer (0.1 M, pH 6.2): Prepare a 0.1 M solution of potassium phosphate and adjust the pH to 6.2.

  • NADPH Solution (1.5 mM): Dissolve the appropriate amount of NADPH in the potassium phosphate buffer. Prepare this solution fresh and keep it on ice, protected from light.

  • DL-Glyceraldehyde Solution (25 mM): Dissolve the appropriate amount of DL-glyceraldehyde in the potassium phosphate buffer.

  • Aldose Reductase Enzyme Solution: Dilute the stock solution of recombinant human aldose reductase in potassium phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Positive Control Stock Solution: Prepare a stock solution of Epalrestat in DMSO.

Assay Procedure:

The following procedure is for a 96-well microplate format.

Assay_Workflow Start Start Prepare_Solutions Prepare Reagents and Compound Dilutions Start->Prepare_Solutions Plate_Setup Set up 96-well plate with Buffer, NADPH, Test Compound/Control, and Enzyme Prepare_Solutions->Plate_Setup Pre_incubation Pre-incubate at 37°C for 5 minutes Plate_Setup->Pre_incubation Initiate_Reaction Initiate reaction by adding Substrate (DL-Glyceraldehyde) Pre_incubation->Initiate_Reaction Measure_Absorbance Measure absorbance at 340 nm kinetically for 10-15 min at 37°C Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate reaction rates and percentage inhibition Measure_Absorbance->Data_Analysis IC50_Determination Determine IC50 value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Experimental workflow for the aldose reductase inhibition assay.

  • Plate Setup:

    • Add the following to the wells of a 96-well plate:

      • Blank: 150 µL Potassium phosphate buffer

      • Control (No Inhibitor): 50 µL Potassium phosphate buffer, 50 µL NADPH solution, and 50 µL Aldose Reductase solution.

      • Test Compound: 50 µL of varying concentrations of this compound solution, 50 µL NADPH solution, and 50 µL Aldose Reductase solution.

      • Positive Control: 50 µL of varying concentrations of Epalrestat solution, 50 µL NADPH solution, and 50 µL Aldose Reductase solution.

    • Ensure the final concentration of DMSO in all wells is consistent and does not exceed 1% to avoid solvent effects on enzyme activity.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 5 minutes.[7]

  • Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the DL-glyceraldehyde solution to all wells except the blank.

  • Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.[7]

Data Analysis:

  • Calculate the rate of reaction (ΔOD/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

  • Determine the IC50 value , which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data from the enzyme inhibition assay should be summarized in a clear and structured table to allow for easy comparison of the inhibitory potential of different compounds.

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
This compound 0.1Example: 15.2 ± 2.1
1Example: 48.9 ± 3.5
10Example: 85.7 ± 1.8Example: 1.2
50Example: 95.1 ± 0.9
100Example: 98.3 ± 0.5
Epalrestat (Positive Control) 0.01Example: 20.5 ± 2.8
0.1Example: 52.1 ± 4.1
1Example: 90.3 ± 1.5Example: 0.09
10Example: 97.8 ± 0.7
100Example: 99.2 ± 0.4

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Conclusion

This document provides a comprehensive guide for utilizing this compound in enzyme inhibition assays, with a specific focus on aldose reductase. The detailed protocols and data presentation guidelines are intended to assist researchers in the systematic evaluation of this and other potential enzyme inhibitors. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental logic and the biological context of aldose reductase inhibition. By following these protocols, researchers can obtain reliable and reproducible data to assess the therapeutic potential of novel compounds in the context of diabetic complications and other diseases where aldose reductase activity is implicated.

References

Application Notes and Protocols for Cell-Based Assays with 5-Chlorobenzo[b]thiophene-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorobenzo[b]thiophene-3-acetic acid is a synthetic organosulfur compound belonging to the benzo[b]thiophene class. While specific biological activities of this particular derivative are not extensively documented in publicly available literature, the benzo[b]thiophene scaffold is a well-recognized pharmacophore present in numerous compounds with diverse biological activities. Derivatives of benzo[b]thiophene have shown promise as anticancer and anti-inflammatory agents. Notably, related benzo[b]thiophene-3-carboxylic acid derivatives have been investigated as inhibitors of the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation and migration.[1] Furthermore, various thiophene derivatives are known to exhibit anti-inflammatory effects by targeting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and anticancer properties through mechanisms including apoptosis induction and inhibition of tubulin polymerization.[2][3]

These application notes provide a framework for the initial cellular screening of this compound to investigate its potential as an anticancer or anti-inflammatory agent. The following protocols are detailed, adaptable methods for cell-based assays that can be used to characterize the biological effects of this compound.

Potential Signaling Pathway Involvement: RhoA/ROCK Pathway

The RhoA/ROCK signaling pathway is a critical regulator of cell shape, motility, and proliferation. Its dysregulation is frequently observed in cancer, contributing to tumor growth and metastasis.[1] Inhibition of this pathway is a promising strategy for cancer therapy. Given that structurally related compounds target this pathway, it is a logical starting point for investigating the mechanism of action of this compound.

RhoA_ROCK_Pathway extracellular_signal Extracellular Signal (e.g., LPA) gpc_receptor GPCR extracellular_signal->gpc_receptor rho_gef RhoGEF gpc_receptor->rho_gef rhoa_gdp RhoA-GDP (Inactive) rho_gef->rhoa_gdp rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GTP rhoa_gtp->rhoa_gdp GDP rock ROCK rhoa_gtp->rock mlcp MLCP (Inactive) rock->mlcp Inhibition mlc_p p-MLC mlcp->mlc_p mlc MLC mlc->mlc_p stress_fibers Stress Fiber Formation Cell Contraction Migration mlc_p->stress_fibers compound This compound (Hypothesized Inhibitor) compound->rock Potential Inhibition Anticancer_Workflow start Start cell_culture Cancer Cell Culture (e.g., MDA-MB-231, HeLa) start->cell_culture cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding compound_treatment Treatment with This compound cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (MTT Assay) incubation->viability_assay apoptosis_assay Apoptosis Assay (Caspase-3/7 Activity) incubation->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle_analysis data_analysis Data Analysis (IC50, Apoptosis levels, Cell cycle distribution) viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis end End data_analysis->end AntiInflammatory_Workflow start Start macrophage_culture Macrophage Cell Culture (e.g., RAW 264.7) start->macrophage_culture cell_seeding Cell Seeding macrophage_culture->cell_seeding compound_pretreatment Pre-treatment with This compound cell_seeding->compound_pretreatment inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) compound_pretreatment->inflammatory_stimulus incubation Incubation inflammatory_stimulus->incubation no_assay Nitric Oxide (NO) Assay (Griess Reagent) incubation->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) incubation->cytokine_assay data_analysis Data Analysis (IC50 for NO inhibition, Cytokine levels) no_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Derivatization of 5-Chlorobenzo[b]thiophene-3-acetic Acid for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Chlorobenzo[b]thiophene-3-acetic acid is a heterocyclic compound with a scaffold that holds significant potential for medicinal chemistry. The presence of the carboxylic acid group provides a readily modifiable handle for the synthesis of a diverse library of derivatives, such as amides and esters. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document outlines protocols for the derivatization of this compound and its subsequent evaluation for potential therapeutic applications, drawing upon established methodologies for similar benzo[b]thiophene cores.

I. Derivatization Strategies

The primary point of derivatization for this compound is the carboxylic acid moiety. Two common and effective strategies are the formation of amides and esters. These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents, enabling the fine-tuning of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity.

Workflow for Derivatization and Biological Screening

Derivatization_Workflow A 5-Chlorobenzo[b]thiophene -3-acetic acid B Activation of Carboxylic Acid A->B e.g., SOCl₂, EDC C Amine or Alcohol Addition B->C D Amide or Ester Derivatives C->D E Purification and Characterization D->E Chromatography, Spectroscopy F Biological Screening (e.g., Antimicrobial, Anticancer) E->F

Caption: General workflow for the derivatization of this compound and subsequent biological evaluation.

II. Experimental Protocols

A. Synthesis of 5-Chlorobenzo[b]thiophene-3-acetyl Chloride (Intermediate)

This protocol describes the activation of the carboxylic acid, a common first step for synthesizing both amides and esters.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and heating mantle

  • Round bottom flask with reflux condenser and drying tube

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere.

  • Add thionyl chloride (2-3 equivalents) dropwise to the suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 5-Chlorobenzo[b]thiophene-3-acetyl chloride.

  • This crude acid chloride is typically used in the next step without further purification.

B. Protocol for Amide Synthesis

This protocol details the synthesis of amide derivatives from the activated acid chloride.

Materials:

  • Crude 5-Chlorobenzo[b]thiophene-3-acetyl chloride

  • Appropriate primary or secondary amine (1.2 equivalents)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Separatory funnel, rotary evaporator

Procedure:

  • Dissolve the crude 5-Chlorobenzo[b]thiophene-3-acetyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

C. Protocol for Ester Synthesis

This protocol describes the synthesis of ester derivatives.

Materials:

  • This compound

  • Appropriate alcohol (as solvent and reactant)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Magnetic stirrer and heating mantle

  • Round bottom flask with reflux condenser

Procedure (Fischer Esterification):

  • Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude ester by column chromatography.

  • Characterize the purified product by NMR and mass spectrometry.

III. Biological Testing Protocols

Based on the activities reported for analogous benzothiophene derivatives, the synthesized compounds can be screened for antimicrobial and anticancer properties.[1][2][3]

A. Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains.

Materials:

  • Synthesized derivatives dissolved in DMSO

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. Anticancer Activity (MTT Assay)

This assay assesses the cytotoxic effect of the derivatives on cancer cell lines.

Materials:

  • Synthesized derivatives dissolved in DMSO

  • Cancer cell line (e.g., MDA-MB-231)[3]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the synthesized derivatives and incubate for another 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

IV. Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)

Compound IDDerivative TypeR GroupS. aureus MICE. coli MIC
CBTA-A1 Amide-CH₂CH₃64>128
CBTA-A2 Amide-Phenyl32128
CBTA-A3 Amide-4-Chlorophenyl1664
CBTA-E1 Ester-CH₃>128>128
CBTA-E2 Ester-CH₂CH₃128>128
Ciprofloxacin (Control)-10.5

Table 2: Hypothetical Anticancer Activity (IC₅₀ in µM)

Compound IDDerivative TypeR GroupMDA-MB-231 IC₅₀
CBTA-A1 Amide-CH₂CH₃75.2
CBTA-A2 Amide-Phenyl42.5
CBTA-A3 Amide-4-Chlorophenyl15.8
CBTA-E1 Ester-CH₃>100
CBTA-E2 Ester-CH₂CH₃98.1
Doxorubicin (Control)-0.8

V. Potential Signaling Pathway

Some benzothiophene derivatives have been shown to exert their anticancer effects by targeting specific signaling pathways. For instance, derivatives of benzo[b]thiophene-3-carboxylic acid have been investigated as inhibitors of the RhoA/ROCK pathway, which is crucial for cell migration and proliferation.[3][4]

Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC Phosphorylated MLC (p-MLC) MLC->pMLC StressFibers Stress Fiber Formation & Cell Contraction pMLC->StressFibers Derivative CBTA Derivative Derivative->RhoA_GTP Inhibition

Caption: Hypothetical inhibition of the RhoA/ROCK signaling pathway by a this compound derivative.[3]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chlorobenzo[b]thiophene-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chlorobenzo[b]thiophene-3-acetic acid. Our aim is to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are several plausible synthetic routes to prepare this compound. The most common strategies involve:

  • Hydrolysis of a nitrile precursor: Starting from 5-Chlorobenzo[b]thiophene-3-acetonitrile, a straightforward hydrolysis can yield the desired carboxylic acid.

  • Arndt-Eistert homologation: This method extends the carbon chain of 5-Chlorobenzo[b]thiophene-3-carboxylic acid by one methylene group.

  • Willgerodt-Kindler reaction: This route can be employed if 3-acetyl-5-chlorobenzo[b]thiophene is available as a starting material.

  • From 5-chlorobenzo[b]thiophene: Direct functionalization at the 3-position can be challenging but is a potential pathway.

Q2: I am experiencing low yields in my synthesis. What are the general factors I should investigate?

A2: Low yields can stem from a variety of factors. Key areas to investigate include:

  • Purity of starting materials: Ensure all reactants and reagents are of high purity and free from contaminants that could interfere with the reaction.

  • Reaction conditions: Temperature, reaction time, and solvent choice are critical. Optimize these parameters systematically.

  • Inert atmosphere: Many organometallic reactions and intermediates are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

  • Side reactions: Be aware of potential side reactions, such as competing reactions at the C2 position of the benzothiophene ring.

  • Product degradation: The final product or intermediates may be unstable under the reaction or work-up conditions.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. Use an appropriate solvent system to achieve good separation between your starting material, intermediates, and the final product. Staining with a suitable agent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active. For more quantitative analysis, techniques like HPLC or GC-MS can be employed on aliquots taken from the reaction mixture.

Troubleshooting Guides

Below are troubleshooting guides for specific synthetic routes to this compound.

Route 1: Hydrolysis of 5-Chlorobenzo[b]thiophene-3-acetonitrile

This is a common and often high-yielding method. However, issues can arise.

Experimental Workflow:

start 5-Chlorobenzo[b]thiophene-3-acetonitrile reaction Heating under Reflux start->reaction reagents Aqueous Acid or Base (e.g., H2SO4 or NaOH) reagents->reaction workup Acidification (if basic hydrolysis) & Extraction reaction->workup product This compound workup->product

Caption: Workflow for Nitrile Hydrolysis.

Troubleshooting Table:

Problem Potential Cause Suggested Solution
Low Conversion of Nitrile Incomplete hydrolysis.Increase reaction time and/or temperature. For acidic hydrolysis, use a more concentrated acid. For basic hydrolysis, ensure a sufficient excess of base is used.
Low solubility of the nitrile.Consider using a co-solvent such as ethanol or dioxane to improve solubility.
Formation of Amide Intermediate Hydrolysis is not complete.Prolong the reaction time or increase the temperature to drive the reaction to the carboxylic acid.
Product Degradation The product may be unstable at high temperatures or in strong acid/base.Use milder hydrolysis conditions (e.g., lower temperature for a longer time). Consider enzymatic hydrolysis as an alternative.
Difficult Product Isolation The product may be soluble in the aqueous layer after acidification.Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Salting out with NaCl can improve extraction efficiency.
Route 2: Arndt-Eistert Homologation of 5-Chlorobenzo[b]thiophene-3-carboxylic Acid

This two-step process involves the formation of an acid chloride followed by reaction with diazomethane and a rearrangement.

Experimental Workflow:

start 5-Chlorobenzo[b]thiophene-3-carboxylic acid acid_chloride Formation of Acid Chloride (e.g., SOCl2, (COCl)2) start->acid_chloride diazomethane Reaction with Diazomethane (CH2N2) acid_chloride->diazomethane wolff Wolff Rearrangement (Ag2O, hν, or heat) diazomethane->wolff hydrolysis Hydrolysis of Ketene wolff->hydrolysis product This compound hydrolysis->product

Caption: Arndt-Eistert Synthesis Workflow.

Troubleshooting Table:

Problem Potential Cause Suggested Solution
Low Yield of Acid Chloride Incomplete reaction with the chlorinating agent.Use an excess of the chlorinating agent (e.g., thionyl chloride) and ensure the reaction goes to completion (cessation of gas evolution). Distill off excess reagent before proceeding.
Moisture in the reaction.Use anhydrous conditions and freshly distilled reagents.
Low Yield of Diazoketone Diazomethane is unstable and can decompose.Prepare diazomethane fresh and use it immediately. Perform the reaction at low temperatures (0 °C).
Side reaction with HCl.Use at least two equivalents of diazomethane to neutralize the HCl formed during the reaction.
Low Yield in Wolff Rearrangement Inefficient rearrangement of the diazoketone.Ensure the catalyst (e.g., Ag2O) is active. Photochemical conditions (UV lamp) can also be effective.
Formation of byproducts.The ketene intermediate can react with other nucleophiles or dimerize. Ensure water is present to trap the ketene as the carboxylic acid.
Safety Concerns Diazomethane is highly toxic and explosive.Handle diazomethane with extreme caution in a well-ventilated fume hood using appropriate safety equipment. Consider using safer alternatives like (trimethylsilyl)diazomethane.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of 5-Chlorobenzo[b]thiophene-3-acetonitrile
  • Setup: In a round-bottom flask equipped with a reflux condenser, add 5-Chlorobenzo[b]thiophene-3-acetonitrile (1.0 eq).

  • Reaction: Add a 10-20% aqueous solution of sodium hydroxide (5-10 eq).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~1-2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Arndt-Eistert Synthesis of this compound

Step A: Formation of 5-Chlorobenzo[b]thiophene-3-carbonyl chloride

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, add 5-Chlorobenzo[b]thiophene-3-carboxylic acid (1.0 eq).

  • Reaction: Add thionyl chloride (2-3 eq) and a catalytic amount of DMF.

  • Heating: Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting acid chloride is often used in the next step without further purification.

Step B: Homologation

  • Setup: In a separate flame-dried flask, prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is toxic and explosive!)

  • Reaction: Cool the diazomethane solution to 0 °C and slowly add a solution of the crude 5-Chlorobenzo[b]thiophene-3-carbonyl chloride in anhydrous diethyl ether.

  • Stirring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver oxide (0.1 eq) in water.

  • Heating: Gently heat the mixture to reflux until the evolution of nitrogen gas ceases.

  • Work-up and Purification: After cooling, filter the reaction mixture to remove the silver catalyst. Separate the layers and extract the aqueous layer with diethyl ether. Acidify the aqueous layer and extract with ethyl acetate. Combine the organic extracts, dry, and concentrate to obtain the crude product. Purify by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Potential Synthetic Routes

Synthetic Route Starting Material Key Reagents Pros Cons Typical Yield Range
Nitrile Hydrolysis 5-Chlorobenzo[b]thiophene-3-acetonitrileNaOH or H₂SO₄Fewer steps, often high yielding.Nitrile precursor may not be readily available.70-95%
Arndt-Eistert Homologation 5-Chlorobenzo[b]thiophene-3-carboxylic acidSOCl₂, CH₂N₂, Ag₂OWell-established method for homologation.Use of hazardous diazomethane, multi-step.50-70%
Willgerodt-Kindler 3-Acetyl-5-chlorobenzo[b]thiopheneSulfur, MorpholineUtilizes a ketone precursor.Can require harsh conditions, potential for side products.40-60%

overcoming solubility issues with 5-Chlorobenzo[b]thiophene-3-acetic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for overcoming solubility challenges with 5-Chlorobenzo[b]thiophene-3-acetic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature (predicted XlogP ≈ 3.0), this compound is poorly soluble in water.[1] For stock solutions, a polar aprotic organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions (e.g., 10-50 mM). Other organic solvents like ethanol or DMF may also be used. Always use the anhydrous grade of the solvent to prevent compound degradation.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "compound crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer. To resolve this, you can:

  • Optimize the final DMSO concentration: Keep the final DMSO concentration as low as possible, typically below 0.5% for cell-based assays, as higher concentrations can be toxic to cells.[2]

  • Use a serial dilution method: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in organic solvent concentration can help keep the compound in solution.

  • Increase mixing energy: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion.

  • Adjust the buffer's pH: As an acidic compound, its solubility is pH-dependent. Increasing the pH of the buffer can significantly enhance its solubility.

Q3: How does pH affect the solubility of this compound?

A3: this compound is a carboxylic acid. In aqueous solutions, it exists in equilibrium between its protonated (less soluble) and deprotonated (more soluble, ionized) forms. Increasing the pH of the solution (making it more basic) will shift the equilibrium towards the deprotonated, more water-soluble carboxylate form.[3][4] Therefore, adjusting your assay buffer to a pH above the compound's pKa will increase its solubility. However, you must ensure the final pH is compatible with your biological assay (e.g., enzyme activity, cell viability).

Q4: I am observing high variability in my assay results. Could this be related to solubility?

A4: Yes, poor solubility is a frequent cause of high variability in assay results. If the compound precipitates, the actual concentration in solution becomes inconsistent across different wells or experiments, leading to unreliable data. Performing a kinetic solubility test in your final assay buffer is highly recommended to determine the maximum soluble concentration under your specific experimental conditions.

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffer

This guide provides a step-by-step approach to troubleshoot and resolve compound precipitation upon dilution from an organic stock solution into an aqueous assay buffer.

G start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration. Increase stock concentration if needed. check_dmso->reduce_dmso Yes check_dilution Are you performing a single-step dilution? check_dmso->check_dilution No reduce_dmso->check_dilution use_serial Implement a stepwise serial dilution protocol. check_dilution->use_serial Yes check_ph Is the compound acidic/basic? (This compound is acidic) check_dilution->check_ph No use_serial->check_ph adjust_ph Increase buffer pH to > 7.5. Verify assay compatibility. check_ph->adjust_ph Yes solubility_assay Perform Kinetic Solubility Assay to determine max concentration. check_ph->solubility_assay No/pH fixed adjust_ph->solubility_assay end_success Problem Solved: Compound is soluble. solubility_assay->end_success Precipitation Resolved end_fail Still Issues: Consider formulation with excipients (e.g., cyclodextrins). solubility_assay->end_fail Precipitation Persists

Caption: Troubleshooting workflow for compound precipitation.

The Role of pH in Solubility

As an acidic compound, the solubility of this compound is highly dependent on the pH of the aqueous medium. By increasing the pH, the equilibrium shifts towards the ionized (deprotonated) form, which is significantly more soluble in water.

G cluster_2 cluster_3 LowSol R-COOH (Protonated Form) Poorly Water-Soluble HighSol R-COO⁻ + H⁺ (Deprotonated Form) More Water-Soluble LowSol->HighSol pKa l1 Equilibrium shifts LEFT l2 Compound may precipitate l1->l2 h1 Equilibrium shifts RIGHT h2 Solubility is enhanced h1->h2 cluster_2 cluster_2 cluster_3 cluster_3 AddAcid Add Acid (↓ pH) AddAcid->cluster_2 AddBase Add Base (↑ pH) AddBase->cluster_3

Caption: Effect of pH on the solubility of an acidic compound.

Data Presentation

Table 1: Properties of Common Solvents for Stock Solutions
SolventTypeBoiling Point (°C)Miscible with Water?Notes
DMSO Polar Aprotic189YesExcellent solubilizing power for many compounds. Can be cytotoxic at >0.5-1%.[5]
Ethanol Polar Protic78.4YesLess toxic than DMSO but may have lower solubilizing power for highly hydrophobic compounds.
DMF Polar Aprotic153YesGood solubilizing power but higher toxicity than DMSO. Use with caution.
Methanol Polar Protic64.7YesCan be used, but generally more volatile and toxic than ethanol.
Table 2: Comparison of Solubilization Strategies
StrategyMethodologyAdvantagesDisadvantages
Co-solvency Using a water-miscible organic solvent (e.g., DMSO)Simple to implement; effective for creating high-concentration stocks.Can cause compound precipitation upon dilution; solvent may have biological effects or cause toxicity.[5]
pH Adjustment Modifying the buffer pH to ionize the compoundHighly effective for ionizable compounds; can dramatically increase aqueous solubility.[4]The required pH may not be compatible with the assay's biological components (enzymes, cells).
Use of Excipients Adding solubilizing agents like cyclodextrins or surfactantsCan significantly increase solubility without high organic solvent levels.Excipients can interfere with the assay or have their own biological effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 226.68 g/mol ).

Materials:

  • This compound (solid)[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or microcentrifuge tube

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To make 1 mL of a 10 mM solution, you need 2.27 mg of the compound (10 mmol/L * 1 mL * 226.68 g/mol * 1 mg/1000 µg = 2.2668 mg).

  • Weighing: Accurately weigh out approximately 2.27 mg of the solid compound and place it in a clean, dry amber vial. Record the exact weight.

  • Solvent Addition: Add the calculated volume of DMSO to the vial. For example, if you weighed exactly 2.27 mg, add 1.0 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

  • Visual Inspection: Ensure the final solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Determination of Kinetic Solubility in Assay Buffer

This assay determines the maximum concentration at which the compound remains soluble in your specific assay buffer after being diluted from a DMSO stock.

G start Start: Solid Compound step1 1. Prepare high concentration stock in 100% DMSO (e.g., 20 mM) start->step1 step2 2. Create serial dilutions of stock in 100% DMSO (e.g., 20 mM to 0.1 mM) step1->step2 step3 3. Add small volume of each DMSO dilution to assay buffer in a 96-well plate (e.g., 2 µL into 98 µL buffer) step2->step3 step4 4. Incubate plate at assay temperature for 1-2 hours. Mix well. step3->step4 step5 5. Measure turbidity (absorbance at ~620 nm) or visually inspect for precipitation. step4->step5 end Result: Highest concentration without precipitation is the Kinetic Solubility Limit step5->end

Caption: Experimental workflow for kinetic solubility assay.

Methodology:

  • Prepare Compound Plate: In a 96-well polypropylene plate, prepare a 2-fold serial dilution of your this compound stock solution in 100% DMSO. Start from a high concentration (e.g., 20 mM) down to a low concentration (e.g., ~0.1 mM).

  • Prepare Assay Plate: Add your final assay buffer to the wells of a clear 96-well assay plate (e.g., 98 µL per well).

  • Compound Addition: Transfer a small, fixed volume of the compound from the DMSO plate to the assay buffer plate (e.g., 2 µL). This will create a final dilution series in the assay buffer with a constant final DMSO concentration (in this example, 2%). Mix immediately and thoroughly.

  • Incubation: Incubate the plate at your intended assay temperature (e.g., room temperature or 37°C) for 1-2 hours to allow the solution to equilibrate.

  • Measurement: Determine the presence of precipitate in each well. This can be done qualitatively by visual inspection against a dark background or quantitatively by measuring the light scattering (turbidity) using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The highest concentration that does not show visible precipitate or a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility limit of the compound under those specific conditions. This concentration should be the upper limit used in your subsequent assays.

References

optimizing reaction conditions for the chlorination of benzo[b]thiophene precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chlorination of benzo[b]thiophene precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the chlorination of benzo[b]thiophene?

A1: Common chlorinating agents include N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and sodium hypochlorite (NaOCl).[1][2][3] NCS is often favored for its mildness, which can help prevent over-chlorination.[3] Sulfuryl chloride is a more aggressive reagent, while sodium hypochlorite offers a metal-free alternative.[4]

Q2: What is the expected regioselectivity for the electrophilic chlorination of an unsubstituted benzo[b]thiophene?

A2: Electrophilic substitution on the benzo[b]thiophene ring typically occurs at the C3-position (the β-position).[5] This is the most electron-rich position and is favored over the C2-position. The general order of positional reactivity for electrophilic attack is 3 > 2 > 6 > 5 > 4 > 7.[5]

Q3: Which factors have the most significant impact on the outcome of the chlorination reaction?

A3: The outcome is primarily influenced by the choice of chlorinating agent, the solvent, the reaction temperature, and the electronic properties of substituents on the benzo[b]thiophene core.[1][6] For instance, lowering the reaction temperature can substantially increase regioselectivity.[6] Electron-withdrawing groups on the precursor may deactivate the ring, requiring harsher conditions, while electron-donating groups can increase reactivity and the risk of over-chlorination.

Q4: Can I chlorinate a benzo[b]thiophene precursor that has other sensitive functional groups?

A4: It depends on the functional group and the chosen chlorinating agent. For example, using sodium hypochlorite in the presence of an alcohol group can lead to competing oxidation reactions.[1][7] In such cases, protecting the sensitive functional group before chlorination or selecting a more chemoselective chlorinating agent is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the chlorination of benzo[b]thiophene precursors.

Problem 1: Low or No Product Yield

  • Possible Cause: The benzo[b]thiophene precursor is deactivated by electron-withdrawing groups (e.g., a carbonyl group at the C2-position).[1][7]

    • Solution: Consider using a more powerful chlorinating agent, such as sulfuryl chloride, potentially with a Lewis acid catalyst. Alternatively, increasing the reaction temperature may improve conversion, but this should be monitored carefully to avoid side reactions.

  • Possible Cause: The chlorinating agent is not sufficiently activated.

    • Solution: Some reagents like NCS can be activated with an acid catalyst. For example, N-halosuccinimides are efficiently activated in trifluoromethanesulfonic acid.[8]

  • Possible Cause: The solvent is inappropriate for the reaction.

    • Solution: The choice of solvent is critical. For NaOCl chlorinations, aqueous acetonitrile has been shown to be effective.[1] For NCS or sulfuryl chloride, anhydrous chlorinated solvents like dichloromethane (DCM) or chloroform are common. Ensure the solvent is dry if using moisture-sensitive reagents.

Problem 2: Poor Regioselectivity (Mixture of C2 and C3 isomers)

  • Possible Cause: The reaction temperature is too high, reducing the kinetic preference for C3 attack.

    • Solution: Lowering the reaction temperature is known to significantly enhance regioselectivity in electrophilic substitutions.[6] Running the reaction at 0 °C or even lower may be beneficial.

  • Possible Cause: Steric hindrance near the C3 position is directing the electrophile to the C2 position.

    • Solution: If a bulky substituent is present at a neighboring position, C2-chlorination may become more competitive. In this scenario, optimizing for separation of the isomers via chromatography or accepting a mixture of products may be necessary.

Problem 3: Over-chlorination (Formation of Dichloro- or Polychloro- products)

  • Possible Cause: The ratio of the chlorinating agent to the substrate is too high.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the chlorinating agent for monochlorination. Adding the chlorinating agent slowly and portion-wise can help maintain a low concentration and reduce the likelihood of a second chlorination event.

  • Possible Cause: The benzo[b]thiophene substrate is highly activated by electron-donating groups.

    • Solution: Use a milder chlorinating agent. If sulfuryl chloride gives over-chlorination, switch to NCS. Also, consider running the reaction at a lower temperature to decrease the overall reaction rate.

Problem 4: Competing Side Reactions (e.g., Oxidation, Decomposition)

  • Possible Cause: The substrate contains functional groups susceptible to oxidation by the chlorinating agent.

    • Solution: Alcohols are particularly prone to oxidation by reagents like sodium hypochlorite, leading to aldehydes or ketones.[1][7] It is advisable to protect the alcohol group (e.g., as a silyl ether) before proceeding with the chlorination.

  • Possible Cause: The reaction temperature is too low when using certain reagents.

    • Solution: While high temperatures can cause issues, some reactions have an optimal temperature window. For the NaOCl-mediated C3-chlorination, temperatures below 55 °C were found to favor competing oxidative processes over the desired chlorination.[1] The optimal range was identified as 65–75 °C.

  • Possible Cause: The presence of a furan ring instead of a thiophene ring.

    • Solution: Be aware that benzofuran reacts differently. The use of sodium hypochlorite with benzofuran can lead to a highly exothermic reaction.[1][7]

Experimental Protocols and Data

Protocol 1: C3-Chlorination of 2-Substituted Benzo[b]thiophene using Sodium Hypochlorite

This protocol is adapted from a reported facile, metal-free method for C3-chlorination.[1]

Materials:

  • C2-substituted benzo[b]thiophene derivative

  • Sodium hypochlorite pentahydrate (NaOCl·5H₂O)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

Procedure:

  • Dissolve the C2-substituted benzo[b]thiophene (1.0 equivalent) in a mixture of acetonitrile and water.

  • Add sodium hypochlorite pentahydrate (1.5 to 2.0 equivalents).

  • Heat the reaction mixture to 65–75 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: C3-Chlorination with NaOCl·5H₂O

The following table summarizes results for the C3-chlorination of various C2-substituted benzo[b]thiophenes.[1]

EntryC2-SubstituentProductReaction Temp (°C)Yield (%)
1-CH₃3-chloro-2-methylbenzo[b]thiophene65-7565
2-CH₂OH3-chlorobenzo[b]thiophene-2-carbaldehyde*65-7530
3-CH₂OTBDMS3-chloro-2-(t-butyldimethylsilyloxymethyl)benzo[b]thiophene65-7560
4-CH=CH₂3-chloro-2-vinylbenzo[b]thiophene65-7555

*Note: In this case, both chlorination and oxidation of the alcohol occurred.

Visualizations

Experimental Workflow for Chlorination

G General Experimental Workflow for Benzo[b]thiophene Chlorination cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Substrate in Solvent add_reagent Add Chlorinating Agent start->add_reagent react Heat / Stir for Required Time add_reagent->react quench Quench Reaction react->quench Monitor by TLC/GC extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify via Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A typical workflow for the chlorination of benzo[b]thiophene precursors.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Guide for Low Yield Chlorination start Low Yield Observed check_sm Is Starting Material Consumed? start->check_sm sm_yes No check_sm->sm_yes No sm_no Yes check_sm->sm_no Yes cause_deactivated Substrate Deactivated? sm_yes->cause_deactivated sol_harsher Increase Temperature or Use Stronger Reagent (e.g., SO₂Cl₂) cause_deactivated->sol_harsher Yes cause_temp Temperature Too Low? cause_deactivated->cause_temp No sol_temp Increase Temperature to Optimal Range cause_temp->sol_temp Yes check_side_products Multiple Side Products Formed? sm_no->check_side_products sp_yes Yes check_side_products->sp_yes Yes sp_no No (Decomposition) check_side_products->sp_no No cause_oxidation Oxidation-Prone Groups Present? sp_yes->cause_oxidation sol_protect Protect Sensitive Functional Groups cause_oxidation->sol_protect Yes cause_over_chlorination Over-chlorination? cause_oxidation->cause_over_chlorination No sol_stoichiometry Reduce Equivalents of Chlorinating Agent cause_over_chlorination->sol_stoichiometry Yes sol_milder Use Milder Conditions (Lower Temp, Milder Reagent) sp_no->sol_milder

Caption: A decision tree to diagnose and solve low-yield chlorination reactions.

Regioselectivity in Electrophilic Attack

G Simplified Mechanism of Regioselectivity cluster_pathways BT Benzo[b]thiophene intermediate_C3 σ-complex (Attack at C3) BT->intermediate_C3 Favored Pathway intermediate_C2 σ-complex (Attack at C2) BT->intermediate_C2 Disfavored Pathway E_plus Cl⁺ (Electrophile) product_C3 C3-Chlorinated Product (Major) intermediate_C3->product_C3 -H⁺ product_C2 C2-Chlorinated Product (Minor) intermediate_C2->product_C2 -H⁺

Caption: Electrophilic attack at C3 is favored, leading to the major product.

References

Technical Support Center: Identification of Impurities in the Synthesis of 5-Chlorobenzo[b]thiophene-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and management of impurities during the synthesis of 5-Chlorobenzo[b]thiophene-3-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound can be approached through several key strategies. The choice of route often depends on the availability of starting materials and desired scale. Common strategies include:

  • Intramolecular Cyclization of a Substituted Phenylthioacetic Acid: This is a widely used method for constructing the benzothiophene core. The general approach involves the cyclization of a precursor like 2-(p-chlorophenylthio)acetic acid.

  • Friedel-Crafts Acylation followed by Willgerodt-Kindler Reaction: This two-step approach involves first introducing an acetyl group onto the 5-chlorobenzo[b]thiophene core via a Friedel-Crafts acylation, followed by rearrangement and hydrolysis to the acetic acid derivative using the Willgerodt-Kindler reaction.

  • Multi-step Synthesis from a Substituted Benzonitrile: This route can involve the reaction of a substituted benzonitrile with methyl thioglycolate to form an aminobenzothiophene intermediate, which is then further modified to introduce the acetic acid side chain.

Q2: What are the most common types of impurities I should expect?

A2: Impurities can arise from various sources, including unreacted starting materials, byproducts of the main reaction, and degradation products.[1][2] The specific impurity profile will depend on the synthetic route chosen. Broadly, you can classify them as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and reagents.

  • Product-Related Impurities: These are structurally similar to the final product and can include isomers, products of over-reaction, or side-reactions.

  • Degradation Products: These can form during the reaction or subsequent work-up and storage.

Q3: How can I identify unknown impurities in my reaction mixture?

A3: A combination of analytical techniques is typically employed for impurity identification.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating impurities from the main product. Once separated, techniques like Mass Spectrometry (MS) can provide molecular weight information, while Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the structure of the impurity.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Symptoms:

  • Signals corresponding to starting materials are observed in the NMR spectrum of the purified product.

  • Multiple peaks are present in the HPLC chromatogram, one of which corresponds to a starting material.

Possible Causes and Solutions:

Starting Material/ReagentPossible Cause of Incomplete ReactionRecommended Solution
5-Chlorobenzo[b]thiopheneInsufficient activation for electrophilic substitution in Friedel-Crafts acylation.Increase the amount of Lewis acid catalyst (e.g., AlCl₃) or use a more reactive acylating agent.
2-(p-Chlorophenylthio)acetic acidIncomplete cyclization due to steric hindrance or deactivating effects of the chloro group.Optimize reaction temperature and time. Consider using a stronger cyclizing agent.
Acylating Agent (e.g., Acetyl Chloride)Degradation of the acylating agent due to moisture.Use freshly distilled or a new bottle of the acylating agent. Ensure all glassware is thoroughly dried.
Issue 2: Formation of Isomeric Impurities

Symptoms:

  • Complex NMR spectrum with overlapping signals, suggesting the presence of isomers.

  • HPLC peaks with very similar retention times that are difficult to resolve.

Possible Causes and Solutions:

Synthetic StepPotential Isomeric ImpurityFormation MechanismMitigation Strategy
Friedel-Crafts Acylation2-acetyl-5-chlorobenzo[b]thiopheneThe benzothiophene ring can be acylated at either the 2- or 3-position. While the 3-position is generally favored, some 2-acylation can occur.Optimize the reaction conditions (temperature, catalyst) to favor 3-substitution. Purification by column chromatography may be necessary.
Intramolecular Cyclization7-Chloro- or other isomeric benzothiophene acetic acidsThe cyclization of the phenylthioacetic acid precursor can potentially occur at different positions on the benzene ring, though this is less common with a para-substituted starting material.Ensure the synthesis of the 2-(p-chlorophenylthio)acetic acid precursor is clean and yields the correct isomer.
Issue 3: Byproducts from Side Reactions

Symptoms:

  • Unexpected peaks in the HPLC chromatogram with different mass spectra from the desired product.

  • Unusual coloration of the reaction mixture or isolated product.

Possible Causes and Solutions:

Reaction TypePotential Side ReactionLikely Byproduct(s)Prevention and Removal
Friedel-Crafts AcylationPolyacylationDi- or tri-acetylated 5-chlorobenzo[b]thiopheneUse a molar excess of the 5-chlorobenzo[b]thiophene starting material. Control the reaction time and temperature carefully.
Willgerodt-Kindler ReactionIncomplete hydrolysis of the thioamide intermediate5-Chlorobenzo[b]thiophene-3-thioacetamideEnsure complete hydrolysis by using a sufficiently strong base (e.g., NaOH or KOH) and adequate reaction time and temperature.
Intramolecular CyclizationDimerization or polymerization of the starting materialHigh molecular weight speciesUse dilute reaction conditions to favor intramolecular cyclization over intermolecular reactions.

Experimental Protocols

Method 1: Synthesis via Friedel-Crafts Acylation and Willgerodt-Kindler Reaction

A detailed protocol for a similar transformation can be found in the literature. The general steps are:

  • Friedel-Crafts Acylation: 5-Chlorobenzo[b]thiophene is reacted with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane).

  • Willgerodt-Kindler Reaction: The resulting ketone is then heated with sulfur and a secondary amine (e.g., morpholine) to form a thioamide intermediate.

  • Hydrolysis: The thioamide is hydrolyzed with a strong base (e.g., sodium hydroxide) to yield this compound.

Method 2: Synthesis via Intramolecular Cyclization

A general procedure for the cyclization of a phenylthioacetic acid derivative involves:

  • Activation: The carboxylic acid group of 2-(p-chlorophenylthio)acetic acid is activated, for example, by conversion to its acid chloride.

  • Cyclization: The activated intermediate undergoes an intramolecular Friedel-Crafts type reaction, often promoted by a Lewis acid, to form the benzothiophene ring system.

Visualizing Impurity Formation

The following diagrams illustrate the potential formation of key impurities in the synthesis of this compound.

G Potential Impurity Formation in Friedel-Crafts Acylation cluster_start Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_products Products & Impurities 5-Chlorobenzo[b]thiophene 5-Chlorobenzo[b]thiophene Reaction Reaction 5-Chlorobenzo[b]thiophene->Reaction Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction 3-acetyl-5-chlorobenzo[b]thiophene Desired Intermediate Reaction->3-acetyl-5-chlorobenzo[b]thiophene 2-acetyl-5-chlorobenzo[b]thiophene Isomeric Impurity Reaction->2-acetyl-5-chlorobenzo[b]thiophene Side Reaction Diacetylated Product Over-reaction Impurity 3-acetyl-5-chlorobenzo[b]thiophene->Diacetylated Product Further Acylation G Potential Impurity in Willgerodt-Kindler Reaction 3-acetyl-5-chlorobenzo[b]thiophene Starting Intermediate Thioamide Intermediate Thioamide Intermediate 3-acetyl-5-chlorobenzo[b]thiophene->Thioamide Intermediate Willgerodt-Kindler This compound Final Product Thioamide Intermediate->this compound Hydrolysis Unreacted Thioamide Incomplete Hydrolysis Impurity Thioamide Intermediate->Unreacted Thioamide Incomplete Reaction G Impurity Identification Workflow Crude Product Crude Product HPLC Analysis HPLC Analysis Crude Product->HPLC Analysis Pure Product Pure Product HPLC Analysis->Pure Product Isolated Impurity Isolated Impurity HPLC Analysis->Isolated Impurity LC-MS Analysis LC-MS Analysis Isolated Impurity->LC-MS Analysis NMR Spectroscopy NMR Spectroscopy Isolated Impurity->NMR Spectroscopy Structure Elucidation Structure Elucidation LC-MS Analysis->Structure Elucidation NMR Spectroscopy->Structure Elucidation

References

degradation pathways of 5-Chlorobenzo[b]thiophene-3-acetic acid under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chlorobenzo[b]thiophene-3-acetic acid. The information is designed to assist in understanding potential degradation pathways under stress conditions and to guide experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

Based on the chemical structure, which includes a chloro-substituted benzothiophene ring and a carboxylic acid moiety, the primary anticipated degradation pathways are:

  • Oxidative Degradation: The electron-rich thiophene ring is susceptible to oxidation. This can lead to the formation of a sulfoxide and subsequently a sulfone. Under more aggressive oxidative conditions, cleavage of the thiophene ring may occur.

  • Hydrolytic Degradation: While the benzothiophene core is generally stable to hydrolysis, the acetic acid side chain is not expected to hydrolyze. However, changes in pH could influence the stability of the entire molecule and potentially catalyze other degradation reactions.

  • Photolytic Degradation: The aromatic and heteroaromatic rings can absorb UV light, leading to photolytic degradation. This could involve radical reactions, ring cleavage, or dechlorination.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the acetic acid side chain is a potential degradation pathway, which would result in the formation of 5-chloro-3-methylbenzo[b]thiophene.

Q2: I am observing unexpected peaks in my chromatogram during a forced degradation study. What could they be?

Unexpected peaks are likely degradation products. To identify them, consider the following:

  • Review the stress condition: The nature of the stressor (acid, base, oxidant, light, heat) will provide clues about the type of degradation product. For example, an oxidative stress study is likely to produce sulfoxides or sulfones.

  • Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. Comparing these masses to the parent compound can suggest potential molecular formula changes (e.g., addition of oxygen, loss of CO2).

  • Forced Degradation of Suspected Structures: If you hypothesize a particular degradation product, attempt to synthesize it and compare its retention time and spectral data with the unknown peak.

Q3: My compound seems to be very stable under a particular stress condition. What should I do?

If you observe minimal or no degradation, ICH guidelines suggest increasing the severity of the stress condition.[1] For example:

  • Hydrolysis: Increase the concentration of the acid or base, increase the temperature, or prolong the exposure time.

  • Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide) or the temperature.

  • Thermal: Increase the temperature.

  • Photolytic: Increase the intensity of the light source or the duration of exposure.

It is important to note that excessively harsh conditions may lead to secondary degradation products that are not relevant to real-world stability. A target degradation of 5-20% is generally recommended to ensure that the primary degradation products are observed.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis of Stressed Samples
  • Problem: Tailing, fronting, or co-elution of the parent drug and degradation products.

  • Possible Causes & Solutions:

    • Inappropriate Column Chemistry: The stationary phase may not be suitable for separating the parent compound from its more polar (e.g., sulfoxide) or less polar (e.g., decarboxylated) degradants.

      • Troubleshooting: Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). Consider a column with a different selectivity.

    • Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and, therefore, the retention and peak shape of acidic or basic analytes.

      • Troubleshooting: Adjust the mobile phase pH. For the carboxylic acid group of this compound, a mobile phase pH around 3-4 is a good starting point.

    • Gradient Elution: Isocratic elution may not be sufficient to resolve all components in a complex degradation sample.

      • Troubleshooting: Develop a gradient elution method to improve the separation of peaks with different polarities.

Issue 2: Mass Imbalance in Degradation Studies
  • Problem: The sum of the assay of the parent drug and the known degradation products is significantly less than 100%.

  • Possible Causes & Solutions:

    • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector.

      • Troubleshooting: Use a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to the UV detector.

    • Volatile Degradants: Degradation products may be volatile and lost during sample preparation or analysis.

      • Troubleshooting: Use headspace GC-MS to analyze for volatile compounds.

    • Precipitation of Degradants: Degradation products may be insoluble in the sample diluent and precipitate out of the solution.

      • Troubleshooting: Visually inspect samples for any precipitate. If observed, try a different diluent to ensure all components are dissolved.

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound, based on ICH guidelines. The specific concentrations, temperatures, and durations may need to be adjusted based on the observed stability of the molecule.

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).2. Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.3. Incubate the solution at 60°C for 24 hours.4. At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
Base Hydrolysis 1. Prepare a stock solution of this compound in a suitable solvent.2. Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.3. Incubate the solution at 60°C for 24 hours.4. At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation 1. Prepare a stock solution of this compound in a suitable solvent.2. Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.3. Keep the solution at room temperature for 24 hours, protected from light.4. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Thermal Degradation 1. Place a known amount of the solid drug substance in a controlled temperature oven at 70°C.2. At appropriate time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
Photolytic Degradation 1. Prepare a solution of the drug substance (approx. 1 mg/mL) in a suitable solvent and place it in a photostability chamber.2. Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.3. A control sample should be protected from light with aluminum foil.4. At the end of the exposure, analyze both the exposed and control samples by HPLC.

Visualizations

Degradation_Pathways cluster_hydrolytic Hydrolytic Stress cluster_oxidative Oxidative Stress cluster_thermal Thermal Stress cluster_photolytic Photolytic Stress Parent This compound No_Hydrolysis Generally Stable Parent->No_Hydrolysis Acid/Base Parent_Ox This compound Sulfoxide Sulfoxide Derivative Parent_Ox->Sulfoxide H2O2 Sulfone Sulfone Derivative Sulfoxide->Sulfone H2O2 Ring_Cleavage Ring Cleavage Products Sulfone->Ring_Cleavage Strong Oxidation Parent_Th This compound Decarboxylated 5-Chloro-3-methylbenzo[b]thiophene Parent_Th->Decarboxylated Heat (Δ) Parent_Ph This compound Photo_Products Various Photodegradants (e.g., Radicals, Dechlorinated species) Parent_Ph->Photo_Products UV/Vis Light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Start Start Forced Degradation Study Prepare_Sample Prepare Drug Substance Solution (e.g., 1 mg/mL) Start->Prepare_Sample Apply_Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Sample->Apply_Stress Sample_Collection Collect Samples at Time Intervals Apply_Stress->Sample_Collection Analysis Analyze by Stability-Indicating HPLC Method Sample_Collection->Analysis Data_Evaluation Evaluate Data (Assay, Purity, Mass Balance) Analysis->Data_Evaluation Identify_Degradants Identify Degradation Products (LC-MS, NMR) Data_Evaluation->Identify_Degradants End End of Study Identify_Degradants->End

Caption: General workflow for a forced degradation study.

Troubleshooting_Logic Start Unexpected Results in Degradation Study Poor_Resolution Poor Peak Resolution? Start->Poor_Resolution Mass_Imbalance Mass Imbalance? Start->Mass_Imbalance No_Degradation No/Low Degradation? Start->No_Degradation Optimize_HPLC Optimize HPLC Method: - Change Column - Adjust Mobile Phase pH - Use Gradient Elution Poor_Resolution->Optimize_HPLC Yes Check_Detection Check for Non-UV Active or Volatile Degradants: - Use CAD/ELSD - Use GC-MS Mass_Imbalance->Check_Detection Yes Increase_Stress Increase Stress Severity: - Higher Temp/Concentration - Longer Duration No_Degradation->Increase_Stress Yes

Caption: Troubleshooting logic for common issues in degradation studies.

References

enhancing the stability of 5-Chlorobenzo[b]thiophene-3-acetic acid formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the formulation and stability of 5-Chlorobenzo[b]thiophene-3-acetic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work with this compound.

Q1: My liquid formulation's potency is decreasing over time, even when stored in the dark. What is the likely cause?

A: A decrease in potency in the absence of light suggests chemical degradation, likely due to hydrolysis or oxidation. Given the structure of this compound, the primary suspects are pH-dependent instability and oxidation of the electron-rich thiophene ring.

  • pH-Dependent Instability: Carboxylic acid drugs can exhibit pH-dependent stability.[1] The stability of your formulation may be compromised if the pH is not optimal. Extreme pH values (either highly acidic or alkaline) can catalyze degradation reactions.

  • Oxidation: The thiophene ring, a sulfur-containing heterocycle, can be susceptible to oxidation, leading to the formation of sulfoxides or other degradation products.[2] This can be exacerbated by the presence of dissolved oxygen or trace metal ions in the formulation.

Recommended Actions:

  • pH Profiling: Determine the pH of maximum stability for the molecule by conducting a pH-stability study.

  • Buffering: Incorporate a suitable buffering agent to maintain the formulation's pH within the optimal range.[1]

  • Antioxidants: Consider adding antioxidants (e.g., ascorbic acid, butylated hydroxytoluene (BHT)) to the formulation.

  • Inert Atmosphere: During manufacturing and packaging, purge the headspace with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q2: I'm observing precipitation or crystal growth in my aqueous formulation upon storage. What's happening?

A: This is likely due to the poor and pH-dependent aqueous solubility of the compound. Carboxylic acids are typically less soluble at lower pH when they are in their protonated, non-ionized form.[1]

  • pH Shift: A slight decrease in the formulation's pH over time, perhaps due to interaction with container components or atmospheric CO2, can cause the compound to fall out of solution.

  • Supersaturation: The initial formulation may have been a supersaturated solution that is not thermodynamically stable, leading to crystallization over time.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities. A transition from a more soluble (metastable) form to a less soluble (stable) form can cause precipitation.

Recommended Actions:

  • Solubility Studies: Perform solubility studies as a function of pH to understand the compound's behavior.

  • pH Control: Ensure the formulation is buffered to a pH where the compound is sufficiently soluble (typically a pH above its pKa).

  • Co-solvents: Employ co-solvents (e.g., propylene glycol, ethanol) to increase the solubility of the non-ionized form.

  • Surfactants: Use surfactants to form micelles that can encapsulate the drug molecule and enhance solubility.

Q3: The color of my formulation changes from colorless to yellow/brown after exposure to light. How can I prevent this?

A: Color change upon light exposure is a classic sign of photodegradation. Aromatic and heteroaromatic systems like benzothiophene are known to absorb UV radiation, which can lead to the formation of colored degradants.[3]

Recommended Actions:

  • Light-Protective Packaging: Store the formulation in amber or opaque containers to shield it from UV and visible light.

  • UV Absorbers: Consider adding a UV-absorbing excipient (e.g., benzophenones) to the formulation, although this is more common for topical products.

  • Forced Photodegradation Study: Conduct a formal photostability study according to ICH Q1B guidelines to understand the extent of the issue and validate the effectiveness of your protective measures.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for formulation development?

A: The key properties are summarized in the table below. The carboxylic acid moiety is the most critical feature, dictating pH-dependent solubility and potential stability issues.[4][5] The benzothiophene core contributes to its lipophilicity and potential for photodegradation.

PropertyValue / Expected CharacteristicFormulation Implication
Molecular Formula C₁₀H₇ClO₂S[6][7]-
Molecular Weight 226.68 g/mol [7]Influences diffusion and dissolution rates.
Appearance White to cream or yellow crystalline powder[6]The initial color should be monitored as a stability indicator.
Melting Point 151.5 - 157.5 °C[6]High melting point suggests a stable crystal lattice.
pKa (estimated) ~4.0 (for the carboxylic acid)Critical for solubility. The compound will be poorly soluble in acidic conditions (pH < pKa).
Solubility Poorly soluble in water; soluble in organic solvents.Aqueous formulations will likely require solubility enhancement techniques (e.g., pH adjustment, co-solvents).

Q2: What are the most likely degradation pathways for this molecule?

A: Based on its structure, the most probable degradation pathways are oxidation of the thiophene ring, decarboxylation of the acetic acid side chain (especially under heat stress), and photodegradation involving the aromatic system.

cluster_degradation Potential Degradation Pathways main 5-Chlorobenzo[b]thiophene- 3-acetic acid photo Photodegradation (Colored Products) main->photo UV/Vis Light ox Oxidation (Thiophene S-Oxide) main->ox Oxygen / Peroxides decarb Decarboxylation (Loss of CO₂) main->decarb Heat stress Stress Conditions (Light, Heat, O₂, pH) stress->main

Caption: Potential degradation pathways for this compound.

Q3: How should I design a stability study for a new formulation?

A: A comprehensive stability study involves subjecting the formulation to various stress conditions to identify potential degradation pathways and determine its shelf-life. The workflow below outlines the key steps.

start Develop & Validate Stability-Indicating Method (e.g., HPLC) forced Conduct Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->forced formulate Prepare Formulation Batches forced->formulate package Package in Final Container Closure System formulate->package storage Place on ICH Stability (Long-term, Intermediate, Accelerated Conditions) package->storage pull Pull Samples at Defined Time Points storage->pull analyze Analyze Samples (Assay, Purity, pH, Appearance, etc.) pull->analyze analyze->pull Next Time Point end Evaluate Data & Determine Shelf-Life analyze->end

Caption: Experimental workflow for a pharmaceutical stability study.

Q4: Can you provide a starting point for a stability-indicating HPLC method?

A: A reverse-phase HPLC method with UV detection is a standard approach. The goal is to separate the parent compound from all potential degradation products.

Illustrative HPLC Method Parameters:

Parameter Suggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 20% B, ramp to 80% B over 20 min, hold for 5 min, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection (UV) 254 nm (or λmax of the compound)

| Diluent | 50:50 Acetonitrile:Water |

Note: This method is a starting point and must be optimized and validated for your specific formulation to ensure it can separate all relevant peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways to develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to ~0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 4 hours. Dilute to ~0.1 mg/mL.

  • Thermal Degradation: Place the solid drug substance in a 105°C oven for 24 hours. Dissolve and dilute to ~0.1 mg/mL.

  • Photolytic Degradation: Expose the stock solution (~0.1 mg/mL) to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). Keep a control sample wrapped in foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV. Examine the chromatograms for new peaks (degradants) and a decrease in the main peak area. Ensure the method provides adequate separation between the parent peak and all degradant peaks.

Protocol 2: pH-Stability Profile Generation

Objective: To determine the pH at which the drug substance is most stable in solution.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).

  • Sample Preparation: Prepare solutions of the compound (~0.1 mg/mL) in each buffer.

  • Incubation: Store all solutions at a constant, elevated temperature (e.g., 60°C) to accelerate degradation. Protect all samples from light.

  • Time Points: Pull aliquots from each pH solution at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze each aliquot using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. The slope of this line is the observed degradation rate constant (k_obs).

  • Rate-pH Profile: Plot the logarithm of k_obs (log k) versus pH. The pH at which the log k is at a minimum is the pH of maximum stability.

start Instability Observed (e.g., Potency Loss, Color Change) q1 Is the formulation exposed to light? start->q1 a1_yes Implement Light Protection: - Amber/Opaque Vials - Secondary Packaging q1->a1_yes Yes q2 Is the pH of the formulation controlled? q1->q2 No a1_yes->q2 a2_no Perform pH-Stability Study & Add Buffer System q2->a2_no No q3 Is dissolved oxygen a potential issue? q2->q3 Yes a2_no->q3 a3_yes Incorporate Antioxidants &/or Use Inert Gas Purge q3->a3_yes Yes end Re-evaluate Formulation Stability q3->end No a3_yes->end

Caption: Troubleshooting decision tree for formulation instability.

References

Technical Support Center: Refining the Purification of Crude 5-Chlorobenzo[b]thiophene-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining the purification process of crude 5-Chlorobenzo[b]thiophene-3-acetic acid.

Troubleshooting Guides

Encountering issues during purification can be a significant impediment to research progress. This section offers a systematic guide to identifying and resolving common problems encountered during the recrystallization of this compound.

Common Recrystallization Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Excessive Solvent: The concentration of the compound is too low for crystals to form.[1][2][3] - Supersaturation: The solution is stable beyond its saturation point, preventing nucleation.[1][3]- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2][3] - Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent surface or add a seed crystal of the pure compound.[1][2][3]
Oiling Out - Low Melting Point Impurities: Impurities can lower the melting point of the mixture. - Cooling Too Rapidly: The compound precipitates from a supersaturated solution at a temperature above its melting point.[1]- Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][4] - Use a Different Solvent System: Select a solvent in which the compound is less soluble.
Rapid Crystal Formation ("Crashing Out") - Solution is Too Concentrated: The compound's solubility limit is exceeded too quickly upon cooling.[4] - Inappropriate Solvent: The chosen solvent may not be ideal for promoting slow crystal growth.- Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the solid, add a small amount of extra solvent, and cool slowly.[4] - Insulate the Flask: Allow the flask to cool to room temperature slowly by wrapping it in an insulating material before placing it in an ice bath.
Colored Impurities in Crystals - Colored Contaminants: The crude material contains colored impurities that co-crystallize.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
Poor Yield - Too Much Solvent Used: A significant amount of the product remains dissolved in the mother liquor.[2][4] - Premature Crystallization During Hot Filtration: The compound crystallizes on the filter paper or in the funnel.[1]- Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] - Preheat Funnel and Flask: Ensure the filtration apparatus is hot to prevent premature crystallization.[1] - Recover from Mother Liquor: Concentrate the mother liquor and cool to obtain a second crop of crystals.

Recrystallization Troubleshooting Workflow

G Figure 1. Troubleshooting Workflow for Recrystallization start Crude Product Dissolved in Hot Solvent cool Allow Solution to Cool start->cool crystals Crystals Form? cool->crystals oil Oiling Out? crystals->oil No collect Collect Crystals via Filtration crystals->collect Yes troubleshoot_no_xtal Troubleshoot: No Crystals oil->troubleshoot_no_xtal No troubleshoot_oil Troubleshoot: Oiling Out oil->troubleshoot_oil Yes end Pure Product collect->end reduce_solvent Reduce Solvent Volume or Induce Crystallization troubleshoot_no_xtal->reduce_solvent add_solvent Add More Solvent, Reheat, Cool Slowly troubleshoot_oil->add_solvent add_solvent->cool reduce_solvent->cool

Caption: Troubleshooting workflow for common recrystallization issues.

Experimental Protocols

A reliable protocol is the foundation of a successful purification. The following is a general procedure for the recrystallization of this compound. Note that optimal solvent and volumes may need to be determined empirically.

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ideal solvents will dissolve the compound when hot but not at room temperature. Common choices for aromatic carboxylic acids include ethanol, acetic acid, or a mixed solvent system like ethanol/water.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[6] This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purification Process Flow

G Figure 2. General Purification Workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: Step-by-step workflow for the purification process.

Frequently Asked Questions (FAQs)

This section addresses specific questions that may arise during the purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as derivatives of thiophenol and chloroacetic acid, as well as byproducts from the cyclization reaction.[6][7] The purity of reactants is a critical factor; impurities in starting materials can carry through the synthesis.[7]

Q2: My compound is an acid. Can I use a base to help with purification?

A2: Yes, for acidic compounds like this, an acid-base extraction can be a useful purification step.[5] You can dissolve the crude product in an aqueous base (like sodium bicarbonate solution), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid. Aromatic carboxylic acids can also be purified by converting them to their sodium salts, recrystallizing the salt from hot water, and then converting them back to the free acid.[8]

Q3: How do I choose the best recrystallization solvent?

A3: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A general rule of thumb is that "like dissolves like," so solvents with similar functional groups to your compound may be good starting points.[5] For this compound, polar protic solvents like ethanol or acetic acid, or aprotic solvents like toluene could be effective. It is always best to perform small-scale solubility tests with a variety of solvents to find the optimal one.

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a two-solvent system can be very effective, especially if your compound is too soluble in one solvent and not soluble enough in another.[5] You would dissolve the compound in a minimal amount of the "good" hot solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheating to get a clear solution and then allowing it to cool slowly can yield good crystals.

Q5: The melting point of my purified product is still broad. What should I do?

A5: A broad melting point range typically indicates the presence of impurities. If a single recrystallization does not provide a sharp melting point, a second recrystallization, potentially with a different solvent system, may be necessary. Alternatively, other purification techniques like column chromatography could be considered if recrystallization proves insufficient.

References

Technical Support Center: Analysis of 5-Chlorobenzo[b]thiophene-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical method validation of 5-Chlorobenzo[b]thiophene-3-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the quantification of this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the analysis of this compound due to the compound's chromophoric nature.[1] Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires a derivatization step to increase the volatility of the carboxylic acid group.[2][3]

Q2: What are the key validation parameters to consider for an analytical method for this compound?

A2: According to ICH guidelines, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5] For stability-indicating methods, forced degradation studies are also crucial to demonstrate specificity against degradation products.[6][7]

Q3: How should I prepare my sample for HPLC analysis?

A3: Sample preparation is critical for accurate and reproducible results.[8] A general procedure involves dissolving a precisely weighed amount of the sample in a suitable solvent, followed by dilution to a concentration within the linear range of the method. The final solution should be filtered through a 0.22 µm syringe filter before injection to protect the HPLC column. It is recommended to dissolve the sample in the mobile phase to avoid peak distortion.[9]

Q4: My HPLC chromatogram shows peak tailing for this compound. What are the possible causes and solutions?

A4: Peak tailing for acidic compounds is a common issue in RP-HPLC.[9] The primary causes include secondary interactions between the acidic analyte and the silica-based stationary phase, improper mobile phase pH, or column overload.[10] To resolve this, ensure the mobile phase pH is low enough (typically 2-3 pH units below the pKa of the analyte) to keep the carboxylic acid in its protonated form.[10] Using a high-purity silica column and ensuring the sample concentration is not too high can also mitigate tailing.[11]

Q5: Is a derivatization step necessary for the GC-MS analysis of this compound?

A5: Yes, derivatization is generally required for the GC-MS analysis of carboxylic acids to increase their volatility and thermal stability.[3] Common derivatization methods include silylation (e.g., with BSTFA) or esterification (e.g., with BF3 in methanol).[12][13]

Troubleshooting Guides

HPLC Method Troubleshooting
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions with the stationary phase.[9]Lower the mobile phase pH with an acid like formic or phosphoric acid to suppress silanol interactions. Use a column with end-capping or a different stationary phase.[10]
Mobile phase pH is close to the pKa of the analyte.[10]Adjust the mobile phase pH to be at least 2 units below the analyte's pKa.
Column overload.[14]Reduce the injection volume or dilute the sample.
Poor Resolution Inappropriate mobile phase composition.Optimize the organic-to-aqueous ratio in the mobile phase. Consider using a different organic modifier (e.g., methanol instead of acetonitrile).[15]
Column degradation.Replace the column with a new one of the same type.
Shifting Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks and ensure a stable flow rate.
Changes in column temperature.Use a column oven to maintain a consistent temperature.
Ghost Peaks Contamination in the mobile phase, sample, or HPLC system.[16]Use high-purity solvents and freshly prepared mobile phase. Flush the system and injector with a strong solvent.
Carryover from previous injections.Implement a needle wash step in the autosampler method.
GC-MS Method Troubleshooting
Symptom Possible Cause Suggested Solution
No Peak or Low Signal Incomplete derivatization.Optimize the derivatization reaction conditions (temperature, time, reagent concentration).[2]
Degradation of the analyte in the injector.Lower the injector temperature. Use a deactivated inlet liner.
Leak in the system.Perform a leak check of the GC-MS system.
Peak Broadening or Tailing Active sites in the GC system (liner, column).[17]Use a deactivated liner and a high-quality, low-bleed GC column. Trim the front end of the column.
Non-optimized carrier gas flow rate.Optimize the linear velocity of the carrier gas (Helium or Hydrogen).
Poor Reproducibility Inconsistent sample injection volume.Use an autosampler for precise injections. Check the syringe for any issues.
Variability in the derivatization reaction.Ensure consistent reaction conditions for all samples and standards.

Experimental Protocols

Stability-Indicating HPLC-UV Method

This protocol describes a hypothetical but typical stability-indicating HPLC method for the analysis of this compound.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-15 min: 40-80% B15-17 min: 80% B17-18 min: 80-40% B18-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

Sample Preparation:

  • Accurately weigh about 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Further dilute 5 mL of this solution to 50 mL with the same diluent to obtain a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.22 µm nylon syringe filter before injection.

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[6]

Stress Condition Procedure
Acid Hydrolysis Reflux 10 mg of the drug in 10 mL of 0.1 N HCl at 80°C for 2 hours. Neutralize with 0.1 N NaOH.
Base Hydrolysis Reflux 10 mg of the drug in 10 mL of 0.1 N NaOH at 80°C for 2 hours. Neutralize with 0.1 N HCl.
Oxidative Degradation Treat 10 mg of the drug with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid drug to 105°C in a hot air oven for 48 hours.
Photolytic Degradation Expose the solid drug to UV light (254 nm) and visible light in a photostability chamber for 7 days.

After exposure, the stressed samples are prepared and analyzed using the developed HPLC method to check for any degradation products and to ensure the main peak is well-resolved from any degradants.

Quantitative Data Summary

The following tables present hypothetical but realistic data for the validation of the described HPLC method, demonstrating its suitability for the analysis of this compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
152.3
5258.1
10515.4
201032.7
502589.2
Correlation Coefficient (r²) 0.9998

Table 2: Precision Data

Parameter Concentration (µg/mL) Measured Area (n=6) RSD (%)
Repeatability 10514.8, 516.2, 513.9, 515.5, 517.1, 514.30.25
Intermediate Precision 10518.2, 516.9, 519.1, 517.5, 516.3, 518.80.21

Table 3: Accuracy (Recovery) Data

Spiked Level (%) Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%) RSD (%)
8087.9599.380.45
1001010.08100.800.32
1201211.9299.330.51

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Experimental workflow for HPLC analysis.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH < pKa - 2? start->check_ph adjust_ph Lower Mobile Phase pH check_ph->adjust_ph No check_column Is Column Old or Contaminated? check_ph->check_column Yes end Symmetrical Peak adjust_ph->end replace_column Replace Column check_column->replace_column Yes check_overload Is Sample Concentration Too High? check_column->check_overload No replace_column->end dilute_sample Dilute Sample check_overload->dilute_sample Yes check_overload->end No dilute_sample->end

References

Validation & Comparative

A Comparative Analysis of 5-Chlorobenzo[b]thiophene-3-acetic acid and Other Benzothiophene Derivatives in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 5-Chlorobenzo[b]thiophene-3-acetic acid and other benzothiophene derivatives, with a focus on their anti-inflammatory properties. Due to a lack of direct comparative studies involving this compound, this guide leverages data from structurally related compounds and the broader class of benzothiophene derivatives to infer its potential activity and highlight key structure-activity relationships.

Introduction to Benzothiophenes in Inflammation

Benzothiophene, a heterocyclic compound composed of a fused benzene and thiophene ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have been extensively investigated and have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The anti-inflammatory effects of benzothiophene derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and the production of pro-inflammatory cytokines.

Comparative Biological Activity

Table 1: Anti-inflammatory Activity of a Structurally Related Benzothiophene Derivative

CompoundModel/AssayKey FindingsReference
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)Dextran sodium sulfate (DSS)-induced colitis in mice- Significantly ameliorated inflammatory symptoms and pathological damage. - Reduced the production of pro-inflammatory cytokines IL-6, IL-9, and IL-2. - Increased the level of the anti-inflammatory cytokine IL-10. - Suppressed cyclooxygenase-2 (COX-2) expression in colon tissues.[1][2]

The data on BT2 suggests that halogenated benzothiophene carboxylic acid derivatives can exert potent anti-inflammatory effects by modulating cytokine production and inhibiting the COX-2 enzyme. The presence of a chloro substituent on the benzene ring, as in this compound, is a common feature in many biologically active benzothiophene derivatives. The acetic acid moiety at the 3-position is also a recurring structural motif in compounds designed to mimic the carboxylic acid functionality of arachidonic acid, the substrate for COX enzymes.

Signaling Pathways in Inflammation

The anti-inflammatory activity of many benzothiophene derivatives is linked to their interference with the arachidonic acid cascade and cytokine signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Pain, Fever, Inflammation Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation, Bronchoconstriction NF-kB NF-kB Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Induces Transcription Cytokines (TNF-α, IL-6, IL-1β) Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Genes->Cytokines (TNF-α, IL-6, IL-1β) Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Membrane Phospholipids Activates Phospholipase A2 Inflammatory Stimuli->NF-kB Activates Benzothiophene Derivatives Benzothiophene Derivatives Benzothiophene Derivatives->COX-1 / COX-2 Inhibition Benzothiophene Derivatives->5-LOX Inhibition Benzothiophene Derivatives->NF-kB Inhibition

Caption: Key inflammatory signaling pathways potentially modulated by benzothiophene derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the anti-inflammatory activity of novel compounds. Below are representative protocols for key in vitro assays.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by the COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compounds (e.g., this compound and other derivatives)

  • Reference inhibitors (e.g., Ibuprofen, Celecoxib)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include wells with a reference inhibitor and a vehicle control.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction and measure the absorbance or fluorescence according to the kit manufacturer's instructions. The signal is proportional to the amount of prostaglandin produced.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

G Prepare Reagents Prepare Reagents Add Enzyme & Compound Add Enzyme & Compound Prepare Reagents->Add Enzyme & Compound Assay Buffer, Heme Initiate Reaction Initiate Reaction Add Enzyme & Compound->Initiate Reaction Arachidonic Acid Incubate Incubate Initiate Reaction->Incubate 37°C Measure Signal Measure Signal Incubate->Measure Signal Calculate IC50 Calculate IC50 Measure Signal->Calculate IC50

Caption: Workflow for an in vitro COX inhibition assay.

Cytokine Production in LPS-Stimulated Macrophages

This assay measures the effect of test compounds on the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) and supplements

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include unstimulated and LPS-only controls.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Determine the effect of the compounds on cytokine production by comparing the levels in treated wells to the LPS-only control.

Conclusion

The benzothiophene scaffold holds significant promise for the development of novel anti-inflammatory agents. While direct comparative data for this compound is currently limited, the available information on structurally related compounds suggests its potential to modulate key inflammatory pathways, including the inhibition of COX enzymes and the suppression of pro-inflammatory cytokine production. Further experimental evaluation of this compound using standardized in vitro and in vivo models is warranted to fully elucidate its anti-inflammatory profile and compare its potency and selectivity with other benzothiophene derivatives. The experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations.

References

Validating the Biological Target of 5-Chlorobenzo[b]thiophene-3-acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target of 5-Chlorobenzo[b]thiophene-3-acetic acid. As a definitive biological target for this specific compound has not been extensively documented in publicly available literature, this guide outlines a systematic approach to its identification and validation. We will draw comparisons with structurally related benzothiophene derivatives that have established biological activities, providing a rationale for a target validation strategy.

Introduction to this compound and its Analogs

This compound belongs to the benzothiophene class of heterocyclic compounds, which are known to exhibit a wide range of pharmacological activities. While the direct target of this molecule remains to be elucidated, studies on analogous structures provide valuable starting points for investigation. For instance, a related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid , has been shown to suppress the activation of the mammalian target of rapamycin complex 1 (mTORC1). Another class of related molecules, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives , has been identified as inhibitors of the RhoA/ROCK pathway.[1][2][3][4] These findings suggest that this compound may also modulate key cellular signaling pathways.

This guide will therefore focus on a proposed workflow for identifying and validating the biological target of this compound, using mTORC1 and RhoA/ROCK pathways as hypothetical targets for comparative analysis.

Proposed Target Validation Workflow

The following diagram illustrates a logical workflow for identifying and validating the biological target of a small molecule like this compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Validation Target Fishing Target Fishing Affinity Chromatography Affinity Chromatography Target Fishing->Affinity Chromatography Immobilize Compound Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Target Fishing->Cellular Thermal Shift Assay (CETSA) Label-free Approach Biochemical Assays Biochemical Assays Affinity Chromatography->Biochemical Assays Identify Potential Hits Cellular Thermal Shift Assay (CETSA)->Biochemical Assays Identify Potential Hits Binding Assays Binding Assays Biochemical Assays->Binding Assays Measure Affinity (Kd) Enzyme Inhibition Assays Enzyme Inhibition Assays Biochemical Assays->Enzyme Inhibition Assays Measure Potency (IC50) Target Engagement Assays Target Engagement Assays Binding Assays->Target Engagement Assays Downstream Signaling Analysis Downstream Signaling Analysis Enzyme Inhibition Assays->Downstream Signaling Analysis Cell-based Assays Cell-based Assays Cell-based Assays->Target Engagement Assays Confirm Target Binding Cell-based Assays->Downstream Signaling Analysis Assess Functional Outcome

Caption: A proposed workflow for the identification and validation of a novel biological target.

Comparative Data Analysis

To illustrate the validation process, the following tables present hypothetical comparative data for this compound against known inhibitors of our example pathways: Rapamycin (mTORC1 inhibitor) and Y-27632 (ROCK inhibitor).

Table 1: In Vitro Binding Affinity and Enzyme Inhibition
CompoundTargetBinding Affinity (Kd)IC50
This compound Hypothetical TargetTo be determinedTo be determined
RapamycinFKBP12-mTOR~0.2 nM~0.1 nM
Y-27632ROCK1~140 nM~220 nM
Table 2: Cellular Activity
CompoundCell LineCellular Target Engagement (EC50)Downstream Effect
This compound Relevant Cell LineTo be determinedTo be determined
RapamycinHEK293~0.5 nMInhibition of p70S6K phosphorylation
Y-27632HeLa~800 nMInhibition of myosin light chain phosphorylation

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable target validation. Below are protocols for key experiments in the proposed workflow.

Affinity Chromatography

Objective: To identify proteins from a cell lysate that bind to immobilized this compound.

Protocol:

  • Synthesis of Affinity Probe: Covalently link this compound to a solid support (e.g., NHS-activated sepharose beads) via its carboxylic acid group. A linker arm may be incorporated to reduce steric hindrance.

  • Cell Lysate Preparation: Culture a relevant cell line to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Pull-down: Incubate the cell lysate with the affinity-coupled beads. As a negative control, incubate lysate with beads that have not been coupled to the compound.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

Objective: To identify protein targets by observing changes in their thermal stability upon ligand binding in a cellular context.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the soluble protein fraction by Western blotting or mass spectrometry to determine the melting curves of individual proteins.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

In Vitro Kinase Assay (Hypothetical for mTORC1 or ROCK)

Objective: To determine the inhibitory activity of this compound on a purified kinase.

Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase (e.g., mTORC1 or ROCK1), its specific substrate (e.g., p70S6K or Myosin Phosphatase Target Subunit 1), and ATP.

  • Compound Addition: Add varying concentrations of this compound to the reaction wells.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase activity.

  • Detection: Measure the amount of phosphorylated substrate using a specific antibody and a detection method such as ELISA or a fluorescence-based assay.

  • IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration and calculate the IC50 value.

Signaling Pathway Analysis

Understanding the signaling context of a potential target is critical. The diagrams below illustrate the mTORC1 and RhoA/ROCK pathways.

mTORC1 Signaling Pathway

G Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: A simplified diagram of the mTORC1 signaling pathway.

RhoA/ROCK Signaling Pathway

G LPA, S1P LPA, S1P GPCRs GPCRs LPA, S1P->GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA-GTP RhoA-GTP RhoGEFs->RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Myosin Light Chain Phosphatase Myosin Light Chain Phosphatase ROCK->Myosin Light Chain Phosphatase Myosin Light Chain Myosin Light Chain ROCK->Myosin Light Chain Actin-Myosin Contraction Actin-Myosin Contraction Myosin Light Chain->Actin-Myosin Contraction Stress Fiber Formation Stress Fiber Formation Actin-Myosin Contraction->Stress Fiber Formation

Caption: An overview of the RhoA/ROCK signaling cascade.

Conclusion

While the definitive biological target of this compound is yet to be established, this guide provides a robust framework for its identification and validation. By employing a combination of target fishing techniques, in vitro biochemical assays, and cell-based functional assays, researchers can systematically elucidate its mechanism of action. The comparison with known inhibitors of relevant pathways, such as the mTORC1 and RhoA/ROCK pathways, offers a valuable strategic direction for these investigations. The experimental protocols and pathway diagrams provided herein serve as a practical resource for scientists and drug development professionals embarking on the target validation journey for this and other novel small molecules.

References

Unveiling the Cross-Reactivity Profile of 5-Chlorobenzo[b]thiophene-3-acetic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential therapeutic applications and off-target effects. This guide provides a comparative analysis of the potential antibacterial cross-reactivity of 5-Chlorobenzo[b]thiophene-3-acetic acid, placed in context with other thiophene derivatives and established antibiotics.

Due to the limited publicly available data on the specific biological activity of this compound, this guide leverages data from structurally related thiophene derivatives to infer its potential antibacterial profile. The information presented herein is intended to serve as a foundational resource for directing future experimental investigations.

Comparative Analysis of Antibacterial Activity

Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antibacterial properties. To provide a comparative landscape, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiophene compounds against common bacterial strains. For reference, the MIC ranges of widely used antibiotics—Ciprofloxacin, Gentamicin, and Vancomycin—are also included. The MIC value represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][2]

Compound/DrugTarget OrganismMIC Range (µg/mL)
Thiophene Derivative 1 Escherichia coli16 - 64
Acinetobacter baumannii4 - 32
Thiophene Derivative 2 Staphylococcus aureus8 - 32
Ciprofloxacin Escherichia coli≤1 (Susceptible) - ≥4 (Resistant)[3][4][5]
Gentamicin Acinetobacter baumannii≤4 (Susceptible) - ≥16 (Resistant)[6]
Vancomycin Staphylococcus aureus≤2 (Susceptible) - ≥16 (Resistant)[7][8][9]

Note: Data for "Thiophene Derivative 1" and "Thiophene Derivative 2" are representative values from studies on various thiophene-based compounds and are intended for comparative purposes only. Specific MIC values for this compound are not currently available in the public domain.

Experimental Protocols: Determining Antibacterial Cross-Reactivity

The most common method for assessing the antibacterial activity and cross-reactivity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay Protocol

This protocol is a standardized method used to determine the in vitro susceptibility of bacteria to a range of antimicrobial concentrations.

1. Preparation of Materials:

  • Test compound (e.g., this compound) and reference antibiotics.

  • Bacterial strains (e.g., E. coli, A. baumannii, S. aureus).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an agar plate and suspend in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the test compound and each reference antibiotic in a suitable solvent.

  • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

  • Include a growth control well (bacteria in broth without any antimicrobial) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in cross-reactivity profiling, the following diagrams are provided.

Experimental_Workflow_for_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (e.g., E. coli) D Inoculation with Bacterial Suspension A->D B Test Compound & Reference Antibiotics C Serial Dilution in 96-well Plate B->C C->D E Incubation (16-20h at 37°C) D->E F Visual Inspection for Turbidity E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Experimental workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Hypothetical_Antibacterial_Signaling_Pathway cluster_compound Compound Action cluster_bacterium Bacterial Cell Thiophene_Derivative Thiophene Acetic Acid Derivative Cell_Wall Cell Wall Synthesis Thiophene_Derivative->Cell_Wall Inhibition Protein_Synthesis Protein Synthesis (Ribosomes) Thiophene_Derivative->Protein_Synthesis Inhibition DNA_Replication DNA Replication (DNA Gyrase) Thiophene_Derivative->DNA_Replication Inhibition Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Protein_Synthesis->Cell_Death DNA_Replication->Cell_Death

Caption: Hypothetical signaling pathways for the antibacterial action of thiophene derivatives.

References

In Vivo Validation of 5-Chlorobenzo[b]thiophene-3-acetic Acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anti-inflammatory and analgesic activities of 5-Chlorobenzo[b]thiophene-3-acetic acid. Due to the limited direct in vivo data for this specific compound, this guide leverages data from structurally related benzo[b]thiophene derivatives and established non-steroidal anti-inflammatory drugs (NSAIDs) to provide a predictive assessment and a framework for future in vivo validation studies.

Comparative Analysis of Anti-Inflammatory and Analgesic Activity

The following tables summarize the in vivo efficacy of a structurally related benzo[b]thiophene derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), and the standard NSAIDs, Indomethacin and Diclofenac, in established models of inflammation and pain. These models are industry-standard assays for evaluating the potential therapeutic effects of novel compounds.

Table 1: Comparison of Anti-Inflammatory Activity in Animal Models

CompoundAnimal ModelDosageRoute of AdministrationMeasured EffectReference
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) Dextran Sodium Sulfate (DSS)-induced colitis in mice20 mg/kgOralSignificantly ameliorated inflammatory symptoms and pathological damage. Reduced expression of COX-2.[1][2]
Indomethacin Carrageenan-induced paw edema in rats10 mg/kgNot SpecifiedED50 dose, known to be effective in this model.
Diclofenac Carrageenan-induced paw edema in rats3.74 ± 1.39 mg/kgOralED50 for inhibition of total edema.
Diclofenac Carrageenan-induced paw edema in mice20 mg/kgNot Specified58.47% inhibition of writhing.[3]

Table 2: Comparison of Analgesic Activity in Animal Models

CompoundAnimal ModelDosageRoute of AdministrationMeasured EffectReference
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative Formalin test in mice45 mg/kgIntraperitonealDemonstrated a significant analgesic effect.[4]
Indomethacin Acetic acid-induced writhing in mice10 mg/kgIntraperitoneal51.23% inhibition of writhing.[5]
Diclofenac Acetic acid-induced writhing in mice1.0 - 30.0 mg/kgIntraperitonealDose-dependent inhibition of writhing.[6]
Diclofenac Acetic acid-induced writhing in miceNot SpecifiedNot Specified58.47% inhibition of writhing.[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are essential for the accurate assessment and comparison of novel compounds like this compound.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model to evaluate the anti-inflammatory activity of test compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, acute, and well-characterized inflammatory response, resulting in edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential. The inflammatory response is biphasic, with the initial phase mediated by histamine and serotonin, and the later phase primarily mediated by prostaglandins, which is sensitive to NSAIDs.

Procedure:

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions before the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Dosing: The test compound (this compound), vehicle (for the control group), and a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac) are administered, typically orally or intraperitoneally, at a predetermined time before carrageenan injection.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This is a common screening method for assessing the peripheral analgesic activity of test compounds.

Principle: Intraperitoneal injection of a dilute solution of acetic acid irritates the peritoneal cavity, causing the release of endogenous pain mediators like prostaglandins and bradykinin. This induces a characteristic writhing response in the animal, which includes abdominal constrictions and stretching of the hind limbs. A reduction in the number of writhes indicates an analgesic effect.[7][8]

Procedure:

  • Animals: Swiss albino mice are commonly used. They are fasted overnight before the experiment with free access to water.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Dosing: The test compound, vehicle, and a standard analgesic (e.g., Diclofenac or Indomethacin) are administered, usually orally or intraperitoneally, 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: A 0.6% v/v solution of acetic acid is injected intraperitoneally.

  • Observation: After the injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 20-30 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [ (Wc - Wt) / Wc ] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Visualizations

The following diagrams illustrate the experimental workflow, a proposed signaling pathway for the anti-inflammatory action, and the logical relationship of the compound's activity.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping dosing Dosing: - Test Compound - Vehicle (Control) - Standard Drug grouping->dosing induction Induction of Inflammation/Pain dosing->induction observation Observation & Data Collection induction->observation analysis Data Analysis (% Inhibition) observation->analysis comparison Comparison of Efficacy analysis->comparison

Experimental workflow for in vivo validation.

signaling_pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) pla2 Phospholipase A2 stimulus->pla2 cell_membrane Cell Membrane Phospholipids aa Arachidonic Acid cell_membrane->aa activation pla2->cell_membrane cox2 COX-2 aa->cox2 substrate pgs Prostaglandins cox2->pgs catalysis inflammation Inflammation & Pain pgs->inflammation bbt Benzo[b]thiophene Derivatives bbt->cox2 inhibition

Proposed anti-inflammatory signaling pathway.

logical_relationship compound This compound target Molecular Target (e.g., COX-2) compound->target binds to mechanism Mechanism of Action (Inhibition of Prostaglandin Synthesis) target->mechanism leads to effect In Vivo Effect (Anti-inflammatory & Analgesic Activity) mechanism->effect results in

Logical relationship of compound activity.

References

Benchmarking 5-Chlorobenzo[b]thiophene-3-acetic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential anti-inflammatory activity of 5-Chlorobenzo[b]thiophene-3-acetic acid against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Due to the limited publicly available data on the specific biological activity of this compound, this guide outlines a robust experimental framework for its evaluation, drawing upon standard in-vitro assays and performance metrics for the reference compound.

The core mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during an inflammatory response. This guide proposes a head-to-head comparison of this compound and Indomethacin, focusing on their inhibitory activity against both COX isoforms and their effect on tumor necrosis factor-alpha (TNF-α) production, another key inflammatory cytokine.

Quantitative Performance Comparison

To facilitate a direct comparison, the following table summarizes the expected data points to be collected from the proposed experimental assays. The values for the reference compound, Indomethacin, are based on established literature. The corresponding values for this compound are to be determined experimentally.

ParameterThis compoundIndomethacin (Reference)
COX-1 IC50 (µM) TBD~0.063[1]
COX-2 IC50 (µM) TBD~0.48[1]
COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) TBD~0.13
TNF-α Inhibition IC50 (µM) TBDVaries depending on cell type and stimulus

TBD: To Be Determined

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay will determine the concentration of the test compounds required to inhibit the activity of purified COX-1 and COX-2 enzymes by 50% (IC50).

Materials:

  • Purified human or ovine recombinant COX-1 and COX-2 enzymes

  • COX inhibitor screening assay kit (containing assay buffer, heme, and a colorimetric or fluorometric substrate)

  • Arachidonic acid (substrate)

  • This compound

  • Indomethacin (reference compound)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. Prepare serial dilutions of this compound and Indomethacin in the appropriate solvent (e.g., DMSO).

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the recommended concentration in the assay buffer.

  • Reaction Setup: To each well of a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Compound Addition: Add the serially diluted test compounds or the vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the compounds to interact with the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Measure the product formation (e.g., prostaglandin E2) using a microplate reader at the appropriate wavelength for the chosen detection method (colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro TNF-α Inhibition Assay in Lipopolysaccharide (LPS)-Stimulated Macrophages

This cell-based assay will assess the ability of the test compounds to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages stimulated with LPS.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Indomethacin (reference compound)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture the macrophage cells in 96-well plates until they reach the desired confluence.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, Indomethacin, or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 values as described for the COX inhibition assay.

Visualizing the Pathways and Workflows

To further clarify the experimental design and the underlying biological context, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling Cascade cluster_2 Pro-inflammatory Mediator Production cluster_3 Inhibitory Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates COX2_expression COX-2 Gene Expression NFkB->COX2_expression Induces TNFa TNF-α Production NFkB->TNFa Induces COX2_enzyme COX-2 Enzyme COX2_expression->COX2_enzyme Leads to Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins Produces Test_Compound This compound / Indomethacin Test_Compound->COX2_enzyme Inhibits Test_Compound->TNFa Inhibits

Figure 1: Simplified signaling pathway of inflammation and points of inhibition.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparison Compound_Prep Prepare serial dilutions of This compound and Indomethacin COX_Assay COX-1/COX-2 Inhibition Assay (Purified Enzymes) Compound_Prep->COX_Assay TNFa_Assay TNF-α Inhibition Assay (LPS-stimulated Macrophages) Compound_Prep->TNFa_Assay IC50_Calc Calculate IC50 values for COX-1, COX-2, and TNF-α inhibition COX_Assay->IC50_Calc TNFa_Assay->IC50_Calc Selectivity_Index Determine COX-2 Selectivity Index IC50_Calc->Selectivity_Index Comparison Compare performance of This compound against Indomethacin IC50_Calc->Comparison Selectivity_Index->Comparison

Figure 2: Experimental workflow for benchmarking.

References

Analysis of Off-Target Effects of 5-Chlorobenzo[b]thiophene-3-acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological activity and potential off-target effects of 5-Chlorobenzo[b]thiophene-3-acetic acid have yielded limited publicly available data. While the broader class of benzothiophene derivatives is known for a wide range of pharmacological activities, specific experimental data for this particular compound, including its primary molecular target and any off-target interactions, remains largely uncharacterized in accessible scientific literature.

This guide aims to provide a framework for the analysis of off-target effects for compounds like this compound, outlining key experimental approaches and data presentation strategies that are crucial for researchers, scientists, and drug development professionals. In the absence of specific data for the compound , this document will focus on established methodologies and best practices for such an analysis.

Understanding the Importance of Off-Target Effect Analysis

Off-target effects, the unintended interactions of a drug or compound with molecular targets other than its primary therapeutic target, are a major cause of adverse drug reactions and clinical trial failures. A thorough analysis of these effects is therefore a critical component of the drug discovery and development process. Identifying and characterizing off-target interactions early can help in:

  • Predicting and mitigating potential toxicities.

  • Optimizing lead compounds to improve selectivity.

  • Repurposing existing drugs for new therapeutic indications.

  • Gaining a deeper understanding of a compound's mechanism of action.

Recommended Experimental Workflow for Off-Target Profiling

A comprehensive analysis of off-target effects typically involves a multi-pronged approach, combining computational and experimental methods. The following workflow represents a standard industry practice.

Experimental Workflow for Off-Target Profiling cluster_0 In Silico & Initial Screening cluster_1 Hit Validation & Characterization cluster_2 Mechanism of Action & In Vivo Studies Compound Selection Compound Selection In Silico Prediction In Silico Prediction Compound Selection->In Silico Prediction Structural Similarity Broad Panel Screening Broad Panel Screening In Silico Prediction->Broad Panel Screening Target Prioritization Dose-Response Assays Dose-Response Assays Broad Panel Screening->Dose-Response Assays Identified Hits Cell-Based Functional Assays Cell-Based Functional Assays Dose-Response Assays->Cell-Based Functional Assays Confirmed Hits Signaling Pathway Analysis Signaling Pathway Analysis Cell-Based Functional Assays->Signaling Pathway Analysis Functional Effects In Vivo Toxicity & Efficacy In Vivo Toxicity & Efficacy Signaling Pathway Analysis->In Vivo Toxicity & Efficacy Pathway Elucidation

A typical experimental workflow for identifying and characterizing off-target effects.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of key experimental protocols.

In Silico Off-Target Prediction
  • Methodology: Utilize computational tools and databases (e.g., ChEMBL, DrugBank, SwissTargetPrediction) to predict potential off-target interactions based on the chemical structure of this compound. These predictions are based on the principle of chemical similarity, where compounds with similar structures are likely to bind to similar protein targets.

  • Data Output: A ranked list of potential protein targets with associated prediction scores or probabilities.

Broad Panel Screening (e.g., Kinase Panel, GPCR Panel)
  • Methodology: The compound is screened at a fixed concentration (typically 1-10 µM) against a large, commercially available panel of purified enzymes or receptors. Radiometric assays, fluorescence-based assays, or other high-throughput screening technologies are commonly employed.

  • Data Output: Percentage of inhibition or activation for each target in the panel. A common threshold for identifying a "hit" is >50% inhibition.

Dose-Response Assays
  • Methodology: For targets identified as "hits" in the broad panel screen, a dose-response curve is generated by testing the compound at multiple concentrations. This allows for the determination of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Data Output: IC50 or EC50 values, which quantify the potency of the compound against the off-target.

Cell-Based Functional Assays
  • Methodology: To understand the functional consequences of off-target binding, cellular assays are employed. These can include reporter gene assays, second messenger assays (e.g., cAMP, calcium flux), cell viability assays, or phenotypic screens.

  • Data Output: Changes in cellular signaling or phenotype in response to the compound, providing insights into the downstream effects of the off-target interaction.

Data Presentation for Comparative Analysis

Clear and concise data presentation is essential for comparing the off-target profiles of different compounds.

Table 1: In Silico Off-Target Prediction for this compound (Hypothetical Data)
Predicted Off-TargetTarget ClassPrediction ScoreRationale
Cyclooxygenase-2 (COX-2)Enzyme0.85Structural similarity to known NSAIDs
Peroxisome proliferator-activated receptor gamma (PPARγ)Nuclear Receptor0.72Shared pharmacophore with PPARγ agonists
Mitogen-activated protein kinase 14 (p38α)Kinase0.68Common scaffold with known p38α inhibitors
Table 2: Broad Panel Screening Results for this compound at 10 µM (Hypothetical Data)
TargetTarget Class% Inhibition
Primary Target X Enzyme 95%
Cyclooxygenase-2 (COX-2)Enzyme78%
Carbonic Anhydrase IIEnzyme15%
hERGIon Channel8%
Table 3: Comparative IC50 Values for this compound and an Alternative Compound (Hypothetical Data)
TargetThis compound IC50 (µM)Alternative Compound Y IC50 (µM)Selectivity Ratio (Off-Target/Primary Target)
Primary Target X 0.1 0.05 -
Cyclooxygenase-2 (COX-2)5.2> 5052
Peroxisome proliferator-activated receptor gamma (PPARγ)12.825.1128

Visualization of Affected Signaling Pathways

Once off-targets are confirmed, it is crucial to understand their role in cellular signaling. Graphviz diagrams can be used to illustrate these pathways.

Hypothetical Signaling Pathway Affected by Off-Target cluster_primary Primary Target Pathway cluster_off_target Off-Target Pathway Ligand Ligand Primary Target X Primary Target X Ligand->Primary Target X Downstream Effector 1 Downstream Effector 1 Primary Target X->Downstream Effector 1 Therapeutic Effect Therapeutic Effect Downstream Effector 1->Therapeutic Effect 5-CBT-3-AA 5-Chlorobenzo[b] thiophene-3-acetic acid 5-CBT-3-AA->Primary Target X Inhibition COX-2 COX-2 5-CBT-3-AA->COX-2 Inhibition Prostaglandin Synthesis Prostaglandin Synthesis COX-2->Prostaglandin Synthesis Blocked Adverse Effect Adverse Effect Prostaglandin Synthesis->Adverse Effect

Hypothetical signaling pathway showing both on-target and off-target effects.

Assessing the Selectivity of 5-Chlorobenzo[b]thiophene-3-acetic acid for Cyclooxygenase Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential selectivity of 5-Chlorobenzo[b]thiophene-3-acetic acid as an inhibitor of cyclooxygenase (COX) enzymes. Due to the absence of direct experimental data for this specific compound, its potential activity is inferred from the well-documented anti-inflammatory properties of the benzo[b]thiophene scaffold, particularly as inhibitors of COX-1 and COX-2. This document presents a framework for evaluating its selectivity against relevant comparators, details the necessary experimental protocols, and visualizes the associated biological pathways and workflows.

Comparative Analysis of COX Inhibition

The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of COX-2, which is induced during inflammation. Conversely, the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1 enzyme.[1][2][3] A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a greater preference for inhibiting COX-2, which is a desirable characteristic for a safer anti-inflammatory agent.[4]

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several benzo[b]thiophene derivatives and the selective COX-2 inhibitor, Celecoxib. A hypothetical entry for this compound is included to illustrate how its performance would be assessed.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
This compound TBD TBD TBD
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (Compound 4a)>1000.55>181.8
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (Compound 4j)>1000.31>322.5
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (Compound 4k)22.50.4648.9
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (Compound 4q)>1001.40>71.4
Celecoxib (Reference Drug)150.04375

TBD: To Be Determined. Data for comparator compounds are derived from published studies.[4][5]

Experimental Protocols

The following is a detailed methodology for an in vitro assay to determine the COX-1 and COX-2 inhibitory activity of a test compound.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Reaction termination solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Enzyme Preparation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Incubation: Add various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[1]

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[1]

  • Reaction Termination: Stop the reaction by adding a suitable stop solution.[1]

  • PGE2 Quantification: Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • Selectivity Index Calculation: Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.[4]

Visualizing the Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the COX signaling pathway and a typical experimental workflow for determining COX inhibitor selectivity.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Test_Compound This compound Test_Compound->COX1 Inhibition Test_Compound->COX2 Selective Inhibition

Caption: COX Signaling Pathway and Potential Inhibition.

Experimental_Workflow cluster_assay In Vitro COX Inhibition Assay Start Prepare Reagents (Enzyme, Inhibitor, Substrate) Incubate_Inhibitor Incubate Enzyme with Inhibitor Start->Incubate_Inhibitor Initiate_Reaction Add Substrate to Start Reaction Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Terminate_Reaction Stop Reaction Incubate_Reaction->Terminate_Reaction Quantify_Product Quantify Prostaglandin Production (EIA) Terminate_Reaction->Quantify_Product Calculate_IC50 Calculate IC50 Values (COX-1 and COX-2) Quantify_Product->Calculate_IC50 Calculate_SI Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) Calculate_IC50->Calculate_SI

Caption: Workflow for Determining COX Inhibitor Selectivity.

References

The Reproducibility of Experimental Results with 5-Chlorobenzo[b]thiophene-3-acetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is a cornerstone of scientific integrity and progress. This guide addresses the current landscape of available data on 5-Chlorobenzo[b]thiophene-3-acetic acid, a compound of interest in various research domains. However, a comprehensive analysis of the reproducibility of experimental results involving this specific chemical is currently hampered by a notable lack of published, detailed experimental data.

While the fundamental chemical and physical properties of this compound are documented, including its molecular formula (C₁₀H₇ClO₂S), molecular weight (226.68 g/mol ), and CAS number (17266-30-7), publicly accessible research detailing its specific biological activity, screening assays, or use as a chemical probe is scarce.[1][2][3][4][5] This scarcity of specific experimental protocols and quantitative results makes a direct assessment of reproducibility challenging.

Our extensive search of scientific literature and patent databases did not yield specific studies that have utilized this compound and provided the necessary detailed methodologies and quantitative outcomes to construct a comparative guide on experimental reproducibility. General information on the broader class of thiophenes and benzothiophenes indicates their potential in antimicrobial and anticancer research, but this does not directly translate to the specific compound .

Future Directions and Recommendations

To establish a foundation for assessing the reproducibility of experiments with this compound, the following steps are recommended for the research community:

  • Publication of Baseline Data: Researchers working with this compound are encouraged to publish their detailed experimental protocols, including synthesis, purification, and characterization methods, as well as raw quantitative data from various assays.

  • Development of Standardized Protocols: The establishment of standardized and validated protocols for common assays involving this compound would significantly enhance the ability to compare results across different laboratories.

  • Inter-laboratory Studies: Collaborative studies where multiple independent laboratories perform the same experiments using a shared batch of the compound would provide robust data on reproducibility.

Physicochemical Properties of this compound

For reference, the table below summarizes the basic physicochemical properties of the compound.

PropertyValueReference
CAS Number 17266-30-7[1][6]
Molecular Formula C₁₀H₇ClO₂S[6]
Molecular Weight 226.68 g/mol [2]
Purity (typical) ≥97%[4]
Appearance White to off-white crystalline powder
Melting Point 152-155 °C[7]

Conceptual Experimental Workflow

While specific experimental data is lacking, a general workflow for investigating the biological activity of a compound like this compound can be conceptualized. The following diagram illustrates a typical workflow from compound preparation to data analysis.

G Conceptual Experimental Workflow for a Novel Compound cluster_prep Compound Preparation & QC cluster_assay Biological Assays cluster_data Data Analysis & Reporting synthesis Synthesis & Purification characterization Characterization (NMR, MS, etc.) synthesis->characterization purity Purity Assessment (HPLC) characterization->purity stock Stock Solution Preparation purity->stock screening High-Throughput Screening stock->screening dose_response Dose-Response Assays screening->dose_response mechanism Mechanism of Action Studies dose_response->mechanism acquisition Data Acquisition mechanism->acquisition statistical Statistical Analysis acquisition->statistical reporting Reporting & Publication statistical->reporting

Caption: A generalized workflow for the investigation of a chemical compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.